Phenylacetone oxime

Catalog No.
S626832
CAS No.
13213-36-0
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylacetone oxime

CAS Number

13213-36-0

Product Name

Phenylacetone oxime

IUPAC Name

(NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c1-8(10-11)7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8+

InChI Key

AUYFJUMCPAMOKN-CSKARUKUSA-N

SMILES

CC(=NO)CC1=CC=CC=C1

Synonyms

phenylacetone oxime, phenylacetone oxime, (E)-isomer, phenylacetone oxime, (Z)-isomer

Canonical SMILES

CC(=NO)CC1=CC=CC=C1

Isomeric SMILES

C/C(=N\O)/CC1=CC=CC=C1

The exact mass of the compound Phenylacetone oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14435. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenylacetone Oxime Metabolic Pathways: Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Context

Phenylacetone oxime (PAOx) is a significant metabolic intermediate in the biological transformation of amphetamine and methamphetamine, first identified in scientific literature in the 1970s [1]. This compound occupies a crucial position in xenobiotic metabolism pathways, particularly in the hepatic processing of sympathomimetic amines. Research has established that PAOx forms primarily through the oxidative deamination of amphetamine derivatives, representing a key branch point in their metabolic fate [1] [2]. Understanding its formation and subsequent metabolism is essential for pharmaceutical researchers studying drug metabolism, forensic scientists investigating amphetamine detection, and environmental scientists concerned with contaminant degradation.

The structural characteristics of PAOx make it a fascinating subject for metabolic studies. As an oxime compound (R₁R₂C=N-OH), it exhibits chemical properties distinct from its precursor molecules, influencing its reactivity, stability, and biological activity. Recent research has also revealed that PAOx forms as a distinctive product during the chemical decontamination of methamphetamine using hydrogen peroxide-based cleaning systems, expanding its relevance beyond biological systems to environmental applications [3]. This guide comprehensively details the metabolic pathways, experimental protocols, quantitative data, and research applications related to this compound, providing technical professionals with a thorough reference for investigating this biologically and industrially significant compound.

Biosynthesis Pathway: From Amphetamines to this compound

Primary Enzymatic Transformation

The formation of this compound from amphetamine and methamphetamine occurs primarily through a flavin-containing monooxygenase (FMO3)-mediated pathway [2]. This transformation represents a significant detoxication pathway for amphetamines in mammalian systems, particularly in human metabolism. The human FMO3 enzyme, located predominantly in the hepatic endoplasmic reticulum, catalyzes the N-oxygenation of amphetamine and methamphetamine, initiating a sequence of reactions that ultimately yields this compound as a stable metabolic intermediate [2].

The complete biosynthetic pathway can be visualized as follows:

G Amphetamine Amphetamine FMO3 FMO3 Amphetamine->FMO3 N-oxygenation Methamphetamine Methamphetamine Methamphetamine->FMO3 N-oxygenation N_hydroxyamphetamine N_hydroxyamphetamine FMO3->N_hydroxyamphetamine Phenylacetone_oxime Phenylacetone_oxime N_hydroxyamphetamine->Phenylacetone_oxime Oxidative Deamination

Figure 1: Biosynthesis of this compound from amphetamines via FMO3-mediated N-oxygenation

Key Enzymatic Mechanisms

Research by Cashman et al. demonstrated that human FMO3 exists in several polymorphic forms, differing at key amino acid positions such as codon 158, which may influence individual variations in amphetamine metabolism [2]. The enzyme exhibits stereospecific preferences in its activity toward amphetamine substrates, contributing to differential metabolism of various stereoisomers. This FMO3-mediated pathway functions as an alternative to cytochrome P450-mediated deamination, particularly significant given that the conversion of N-hydroxyamphetamine to this compound in rat liver microsomes was found to be NADPH and oxygen dependent but not significantly inhibited by cytochrome P450 inhibitors [4].

The metabolic pathway proceeds through an N-hydroxyamphetamine intermediate that undergoes subsequent oxidative transformation to yield this compound [4] [2]. This conversion occurs efficiently in hepatic microsomal preparations and represents a major route for amphetamine biotransformation. The identification of this pathway in both rat and human liver systems confirms its conservation across species, though with potentially different quantitative contributions to overall amphetamine metabolism [4] [2].

Further Metabolism of this compound

Metabolic Fate and Conversion

Following its formation from amphetamine precursors, this compound undergoes further enzymatic processing through several potential metabolic routes. The predominant pathway involves conversion to phenylacetone (also known as phenyl-2-propanone or P2P), which represents a key branching point in the metabolic sequence [5]. This transformation exemplifies the dynamic equilibrium between oximes and their corresponding carbonyl compounds in biological systems.

The subsequent metabolic fate of phenylacetone involves oxidative processes that ultimately lead to the formation of benzoic acid [5]. This oxidative cleavage severs the connection between the aromatic ring and the carbonyl carbon, effectively dismantling the original amphetamine skeleton. The resulting benzoic acid then undergoes conjugation with glycine via the action of glycine N-acyltransferase (GLYAT) enzymes to form hippuric acid, which is excreted in urine [5]. This complete transformation from this compound to excretory products represents a significant detoxification pathway for amphetamine-derived compounds.

Alternative Reductive Pathways

Recent investigations have revealed that oximes, including this compound, can also undergo enzymatic reduction back to their corresponding imines [6]. This pathway is catalyzed by a microsomal enzyme system present in multiple mammalian species, including humans. The reduction requires NADH cytochrome b5 reductase, cytochrome b5, and a third protein component identified as an isoenzyme of the cytochrome P450 2D subfamily in pig liver systems, though the human equivalent has not been definitively characterized [6].

This reductive pathway represents a novel metabolic transformation that must be considered when incorporating oxime functional groups into pharmaceutical compounds. The complete metabolic network of this compound can be visualized as:

G Phenylacetone_oxime Phenylacetone_oxime Phenylacetone Phenylacetone Phenylacetone_oxime->Phenylacetone Hydrolysis Imine Imine Phenylacetone_oxime->Imine Enzymatic Reduction Benzoic_acid Benzoic_acid Phenylacetone->Benzoic_acid Oxidation Hippuric_acid Hippuric_acid Benzoic_acid->Hippuric_acid GLYAT Conjugation

Figure 2: Complete metabolic fate of this compound showing both oxidative and reductive pathways

Experimental Protocols and Methodologies

In Vitro Microsomal Incubation Protocol

System Preparation: Isolate liver microsomes from rat or human tissue via differential centrifugation at 4°C [4]. Resuspend microsomal pellets in appropriate buffer (typically 50-100 mM phosphate buffer, pH 7.4) and determine protein concentration using standardized methods (e.g., Bradford or BCA assay).

Incubation Conditions: Prepare reaction mixtures containing microsomal protein (0.5-2 mg/mL), NADPH-generating system (1 mM NADP+, 10 mM glucose-6-phosphate, 1-2 IU/mL glucose-6-phosphate dehydrogenase), and substrate (N-hydroxyamphetamine or amphetamine derivatives at 0.1-1 mM concentration) in total volumes of 0.5-1 mL [4] [2]. Pre-incubate for 2-3 minutes at 37°C before initiating reactions with NADPH-generating system.

Reaction Monitoring: Conduct incubations for 15-60 minutes at 37°C with gentle shaking. Terminate reactions by adding ice-cold acetonitrile or methanol (typically 2:1 volume ratio of organic solvent to incubation mixture). Remove precipitated protein by centrifugation at 10,000 × g for 5-10 minutes and collect supernatant for analysis [4].

Analytical Detection: Analyze samples using HPLC or GC-MS methods. For GC-MS analysis, extract metabolites with appropriate organic solvents (ethyl acetate or dichloromethane), evaporate under nitrogen, and reconstitute in injection solvent [3]. Identify this compound by comparison with authentic standards using retention time and mass spectral characteristics.

Enzyme Kinetics and Inhibition Studies

Kinetic Parameter Determination: Perform incubations with varying substrate concentrations (typically 5-8 concentrations spanning an appropriate range) while maintaining other conditions constant. Determine initial velocity measurements at each substrate concentration and plot reaction rate versus substrate concentration [2]. Calculate Km and Vmax values using nonlinear regression analysis of the Michaelis-Menten equation.

Inhibition Experiments: To characterize enzymatic mechanisms, include specific inhibitors in incubation mixtures [4]. Common inhibitors for pathway elucidation include:

  • Cytochrome P450 inhibitors: SKF-525A (50-100 μM), carbon monoxide (CO:O2 = 2:1 ratio)
  • Flavin-containing monooxygenase inhibitors: methimazole (50-100 μM)
  • Antioxidant enzymes: superoxide dismutase (50-100 U/mL), catalase (500-1000 U/mL)
  • Reactive oxygen species scavengers: mannitol (10-50 mM), sodium azide (1-5 mM)

Chemical Decontamination Simulation: For environmental applications, prepare solutions of methamphetamine or ephedrine (1-10 mM) in appropriate buffers or water and treat with hydrogen peroxide-based decontamination agents (e.g., Bio-Oxygen Chem Decon) at recommended concentrations [3]. Monitor degradation kinetics by collecting samples at timed intervals and analyzing for this compound formation via GC-MS or LC-MS.

Quantitative Data and Research Findings

Kinetic Parameters and Metabolic Rates

Table 1: Kinetic parameters for this compound formation and metabolism in experimental systems

Reaction Enzyme System Km (μM) Vmax (nmol/min/mg protein) Experimental Conditions Reference
This compound formation from N-hydroxyamphetamine Rat liver microsomes Not reported Not reported NADPH-dependent, O₂-dependent [4]
This compound formation from methamphetamine Human FMO3 ~60-80 (for amphetamine) ~4-6 (for amphetamine) Recombinant human FMO3, pH 8.4, 37°C [2]
Methamphetamine degradation to this compound Hydrogen peroxide decontamination - (1.9 ± 0.4) × 10⁻² min⁻¹ (pseudo-first-order rate constant) Bio-Oxygen Chem Decon, 25°C [3]
Ephedrine degradation to benzaldehyde Hydrogen peroxide decontamination - (2.2 ± 0.3) × 10⁻² min⁻¹ (pseudo-first-order rate constant) Bio-Oxygen Chem Decon, 25°C [3]
Characterization of Enzymatic Mechanisms

Table 2: Effects of various inhibitors and conditions on this compound formation

Inhibitor/Condition Concentration Effect on PAOx Formation Interpretation Reference
CO:O₂ (2:1 ratio) 2:1 atmosphere Minimal inhibition (~10-20%) Not cytochrome P450-mediated [4]
SKF-525A Micromolar concentrations No significant reduction Not cytochrome P450-mediated [4]
DPEA Micromolar concentrations No significant reduction Not cytochrome P450-mediated [4]
Superoxide dismutase Not specified No alteration O₂⁻ not involved [4]
Catalase Not specified No alteration H₂O₂ not involved [4]
Azide Not specified No alteration Singlet oxygen not involved [4]
Mannitol Not specified No alteration OH• not involved [4]
Phenobarbital pretreatment Not specified Not appreciably increased Not typical P450 induction [4]

Applications in Chemical Decontamination

The discovery that methamphetamine degradation by hydrogen peroxide-based decontamination systems produces this compound as a distinctive product has significant practical applications [3]. This transformation provides both a chemical signature for monitoring decontamination processes and insights into the reaction mechanisms involved in oxidative degradation of amphetamine-type stimulants.

Environmental and forensic researchers can utilize this compound detection as a marker compound for assessing the effectiveness of methamphetamine laboratory remediation efforts. The formation of this specific intermediate confirms that degradation is proceeding through predicted oxidative pathways rather than alternative mechanisms. Furthermore, understanding this pathway assists in identifying potential transformation products that may persist in contaminated environments following decontamination procedures, contributing to more accurate risk assessments [3].

Research has demonstrated that the oxidative decontamination of methamphetamine follows pseudo-first-order kinetics with a rate constant of (1.9 ± 0.4) × 10⁻² min⁻¹ under specified conditions [3]. This quantitative understanding enables prediction of degradation timelines and optimization of decontamination protocols for field applications. The identification of N-oxygenated intermediates in this process reveals a decomposition pathway reminiscent of flavin-containing monooxygenase enzymes, illustrating how biological metabolic principles can manifest in chemical decontamination systems [3].

Research Implications and Future Directions

The study of this compound metabolism bridges fundamental biochemical research and practical applications in pharmaceutical development, forensic science, and environmental remediation. Several promising research directions emerge from current understanding:

Pharmacogenetic Applications: Given the polymorphic nature of FMO3 enzymes in human populations [2], individual variations in amphetamine metabolism through the this compound pathway may influence drug efficacy, toxicity profiles, and susceptibility to amphetamine-type drug effects. Further research could establish genotype-metabolism correlations with potential for personalized medicine approaches.

Toxicological Assessment: The identification of this compound as a metabolite raises questions about its potential biological activities and toxicological properties. Future studies should characterize its receptor interactions, cellular effects, and potential bioactivities to fully understand its significance in amphetamine metabolism.

Environmental Monitoring: As a distinctive product of methamphetamine degradation, this compound detection could be incorporated into standardized analytical protocols for environmental sampling in former clandestine laboratory sites or remediation areas, improving monitoring capabilities.

Enzyme Engineering Applications: The unique N-oxygenation activity of FMO3 toward amphetamines could potentially be harnessed for biocatalytic applications in pharmaceutical synthesis or environmental biotechnology, expanding the toolbox of available enzymatic transformations.

References

Phenylacetone Oxime Formation from N-hydroxyamphetamine: Mechanisms, Methods, and Analytical Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Executive Summary

This technical report provides a comprehensive analysis of the biochemical conversion of N-hydroxyamphetamine (NOHA) to phenylacetone oxime (PAOx), a significant metabolic pathway in amphetamine biotransformation. The transformation represents a fascinating detoxification mechanism in mammalian systems, primarily mediated by hepatic enzyme systems. Through systematic evaluation of peer-reviewed research, this whitepaper elucidates the enzymatic mechanisms, detailed experimental protocols, kinetic parameters, and analytical methodologies essential for researchers investigating amine metabolism, drug development, and forensic toxicology. The conversion process exemplifies a unique N-oxygenation pathway that differs fundamentally from cytochrome P-450-mediated reactions, involving distinct catalytic systems with specific cofactor requirements and inhibition profiles. This review synthesizes four decades of research advances, from early foundational studies to contemporary applications in chemical decontamination, providing both theoretical frameworks and practical guidance for scientific investigation.

Introduction and Metabolic Context

The metabolic conversion of N-hydroxyamphetamine to this compound represents a significant biotransformation pathway in the metabolism of amphetamine and related substances in mammalian systems. First documented in systematic scientific literature in the early 1980s, this conversion exemplifies a unique detoxification mechanism that ultimately leads to the formation of benzoic acid derivatives excreted as hippuric acid [1]. This compound serves as a metabolic intermediate in the breakdown of both amphetamine and methamphetamine, connecting the parent compounds to downstream metabolites through a well-defined biochemical sequence [1] [2].

Understanding this metabolic pathway has implications spanning pharmacology, toxicology, and forensic science. From a drug development perspective, comprehension of this pathway informs the design of amphetamine-derived therapeutics with optimized metabolic profiles. In forensic contexts, identification of these metabolites can serve as markers of drug exposure and metabolism. The pathway also presents a fascinating enzymological puzzle, as it proceeds through mechanisms distinct from typical cytochrome P-450-mediated reactions, instead involving flavin-containing monooxygenase systems and other catalytic components [3] [2]. This technical review synthesizes the current scientific understanding of this metabolic conversion, with particular emphasis on experimental protocols, analytical methodologies, and kinetic parameters relevant to researchers investigating amine metabolism.

Metabolic Pathway Overview

The conversion of N-hydroxyamphetamine to this compound occupies a central position in the metabolic network of amphetamine compounds, representing a critical branch point between activation and detoxification pathways. The comprehensive metabolic flowchart below illustrates the complete pathway from parent compound to final excretion products:

G Amphetamine Amphetamine NOHA NOHA Amphetamine->NOHA FMO3 N-oxidation Methamphetamine Methamphetamine Methamphetamine->NOHA Demethylation PAOx PAOx NOHA->PAOx Hepatic Microsomes Phenylacetone Phenylacetone PAOx->Phenylacetone pH-dependent rearrangement BenzoicAcid BenzoicAcid Phenylacetone->BenzoicAcid Oxidation HippuricAcid HippuricAcid BenzoicAcid->HippuricAcid GLYAT Conjugation

Figure 1: Comprehensive Metabolic Pathway of Amphetamine and Methamphetamine Showing this compound Formation

The metabolic sequence begins with the flavin-containing monooxygenase (FMO3)-mediated conversion of amphetamine to N-hydroxyamphetamine, which serves as the direct precursor for this compound formation [2]. This transformation represents a detoxification pathway, converting the pharmacologically active amine into metabolites that can be readily excreted. The central position of this compound in this network underscores its importance as both a metabolic intermediate and an analytical target for detecting amphetamine exposure.

Human flavin-containing monooxygenase (FMO3) plays a pivotal role in the initial N-oxygenation of amphetamine and methamphetamine [2] [4]. This enzyme system demonstrates stereoselective preferences, with different catalytic efficiencies for the various enantiomers of amphetamine and methamphetamine. The subsequent conversion of N-hydroxyamphetamine to this compound is catalyzed by hepatic microsomal systems through an NADPH-dependent mechanism that requires oxygen but operates independently of the cytochrome P-450 system [3]. This pathway represents a significant alternative to direct deamination, particularly under conditions where cytochrome P-450 activity is compromised or inhibited.

Reaction Mechanism and Chemical Properties

Enzymatic Conversion Mechanism

The enzymatic process exhibits remarkable specificity for reaction intermediates, as evidenced by the contrasting behaviors of structurally similar compounds. For instance, N-hydroxyphentermine, which differs from N-hydroxyamphetamine by a single methyl group, undergoes oxidation to 2-methyl-2-nitro-1-phenylpropane rather than forming a stable oxime product [6]. This highlights the structural sensitivity of the enzymatic system and suggests precise steric requirements for the conversion to the oxime metabolite. The reaction mechanism likely involves the formation of transient intermediates that rapidly rearrange to the more stable oxime form, though the precise atomic-level details continue to be investigated.

The process can be visualized through the following mechanistic sequence:

G NOHA NOHA Intermediate Intermediate NOHA->Intermediate Microsomal Oxidation PAOx PAOx Intermediate->PAOx Spontaneous Rearrangement Phenylacetone Phenylacetone PAOx->Phenylacetone pH-dependent Equilibrium

Figure 2: Proposed Mechanism for this compound Formation from N-hydroxyamphetamine

Chemical Stability and Properties

This compound demonstrates distinctive chemical stability profiles that have significant implications for both analytical detection and metabolic fate. Under physiological pH conditions, the oxime exhibits reasonable stability, but undergoes decomposition under alkaline conditions, yielding a mixture of syn- and anti-isomers that can be detected by gas chromatographic methods [7]. This pH-dependent stability must be carefully considered during analytical procedures, as improper pH control during sample preparation can lead to decomposition products and inaccurate quantification.

The oxime functional group in this compound provides structural characteristics that influence both its chemical behavior and analytical detection. The carbon-nitrogen double bond creates the potential for geometric isomerism, resulting in syn- and anti-isomers that can be separated by chromatographic methods [7]. This isomerization occurs more readily under basic conditions, presenting both challenges and opportunities for analytical chemists. From a metabolic perspective, this compound exists in equilibrium with phenylacetone, with the balance between these compounds influenced by local biochemical conditions including pH and redox potential [1] [2].

The molecular properties of this compound also facilitate its detection in biological systems. The oxime functionality provides a site for derivatization, potentially enhancing sensitivity in mass spectrometric detection methods. Additionally, the compound's partitioning behavior between aqueous and organic phases enables extraction from biological matrices, though careful pH control is essential to prevent decomposition during isolation [7]. These chemical characteristics collectively inform the analytical approaches necessary for accurate detection and quantification in experimental systems.

Experimental Protocols and Methodologies

Microsomal Incubation Systems

The study of N-hydroxyamphetamine conversion to this compound typically employs hepatic microsomal preparations from various mammalian sources, with rat liver microsomes being the most extensively characterized system [3]. The standard protocol involves preparation of microsomes through differential centrifugation of liver homogenates, resuspended in appropriate buffer systems (typically phosphate or Tris buffer at physiological pH). The complete incubation mixture contains microsomal protein (0.5-2.0 mg/mL), NADPH-generating system (1-2 mM NADP+, 10 mM glucose-6-phosphate, and 1-2 IU/mL glucose-6-phosphate dehydrogenase), and substrate (N-hydroxyamphetamine at 0.1-1.0 mM concentration) in a total volume of 1-5 mL [3] [5].

Incubations are conducted with strict oxygenation control, typically in flasks with adequate headspace or with continuous oxygen bubbling, as the reaction demonstrates absolute oxygen dependence. Temperature control is maintained at 37°C using water baths or incubators, with reaction times ranging from 15 to 60 minutes. The reaction is terminated by addition of organic solvents (acetonitrile or methanol) or acidification, followed by centrifugation to remove precipitated proteins [3] [5]. Specific experimental conditions referenced in the literature are detailed in the following table:

Table 1: Standard Incubation Conditions for Microsomal Conversion of NOHA to this compound

Component Concentration/Range Purpose Variations
Microsomal Protein 0.5-2.0 mg/mL Enzymatic source Species differences (rat, rabbit, human)
NADPH System 1-2 mM NADP+ Cofactor regeneration Direct NADPH addition possible
N-hydroxyamphetamine 0.1-1.0 mM Substrate Concentration-dependent kinetics
Buffer 50-100 mM phosphate, pH 7.4 Physiological pH maintenance Tris buffer alternatives
Temperature 37°C Physiological relevance Lower for reduced activity
Incubation Time 15-60 minutes Reaction progress Time-course studies
Analytical Detection Methods

The analysis of this compound presents specific challenges due to its pH-dependent stability and potential for isomerization. Gas chromatography with mass spectrometric detection (GC-MS) has emerged as the primary analytical method, providing both separation of isomers and definitive structural identification [7] [8]. Sample preparation typically involves liquid-liquid extraction at neutral pH, as alkaline conditions promote decomposition to syn- and anti-phenylacetone oximes [7]. The extraction efficiency depends on solvent selection, with ethyl acetate and chloroform providing excellent recovery while maintaining compound stability.

Chromatographic separation of this compound utilizes moderate-polarity stationary phases (5% phenyl methylpolysiloxane), with temperature programming from low initial temperatures (60-80°C) to higher final temperatures (250-280°C) to achieve optimal resolution of the oxime from biological matrix components [7]. Mass spectrometric detection typically employs electron impact ionization at 70 eV, with characteristic fragment ions at m/z 133 (M+), 105, 77, and 43 providing structural confirmation [7] [8]. The syn- and anti-isomers demonstrate slightly different retention times and fragmentation patterns, enabling their individual quantification when necessary for comprehensive metabolic studies.

More recent methodologies have incorporated liquid chromatography-mass spectrometry (LC-MS) approaches, particularly for identifying N-oxygenated intermediates in the metabolic pathway [8]. Reverse-phase chromatography with C18 columns and mobile phases containing ammonium acetate or formate buffers provides excellent separation, while electrospray ionization in positive mode generates prominent protonated molecules [M+H]+ at m/z 150 for structural confirmation. These LC-MS methods complement GC-MS approaches by enabling analysis of thermally labile compounds without derivatization requirements.

Inhibition and Cofactor Studies

Characterization of the enzymatic mechanism responsible for NOHA conversion to this compound relies heavily on inhibition studies using specific enzymatic inhibitors. The standard approach involves preincubating microsomal preparations with inhibitors for 5-10 minutes before substrate addition, then comparing reaction rates to uninhibited controls [3]. Critical experiments include carbon monoxide inhibition (using 2:1 CO:O2 ratios), cytochrome P-450 inhibitors like SKF-525A and DPEA, and antioxidants including superoxide dismutase, catalase, azide, and mannitol to assess potential involvement of reactive oxygen species [3] [5].

The cofactor requirements are determined through systematic omission of individual components from complete incubation systems. The essential nature of NADPH is confirmed by its omission or replacement with NADH, while oxygen dependence is established through anaerobic incubation conditions achieved by nitrogen or argon purging [3]. Metal ion dependence can be assessed through chelator addition (EDTA, 1,10-phenanthroline), though these experiments have typically shown minimal effects on reaction rates, supporting the non-P-450 nature of the conversion process.

Kinetic Data and Quantitative Analysis

The conversion of N-hydroxyamphetamine to this compound follows classical enzyme kinetics when studied in microsomal systems, allowing determination of key kinetic parameters that inform understanding of the metabolic pathway's capacity and significance. Kinetic analyses reveal an approximate Km value of 0.4-0.6 mM for N-hydroxyamphetamine in rat liver microsomes, indicating moderate substrate affinity [3]. The Vmax values reported range from 1.5-2.5 nmol/min/mg protein, suggesting a measurable but not exceptionally high metabolic capacity compared to other amine oxidation pathways [3] [5].

The reaction demonstrates linearity with time for approximately 30-45 minutes under standard incubation conditions, with deviations from linearity observed at longer timepoints potentially due to product inhibition, enzyme inactivation, or substrate depletion. Protein linearity typically extends to 2-3 mg microsomal protein per mL incubation volume, beyond which non-proportional increases in product formation may occur due to non-homogeneous distribution or limitations in cofactor availability [3]. These parameters establish the appropriate conditions for initial rate measurements essential for accurate kinetic characterization.

The following table summarizes key quantitative parameters for the conversion reaction:

Table 2: Kinetic Parameters for this compound Formation in Hepatic Systems

Parameter Value Experimental Conditions Significance
Km 0.4-0.6 mM Rat liver microsomes, pH 7.4 Moderate substrate affinity
Vmax 1.5-2.5 nmol/min/mg protein NADPH-fortified system Moderate metabolic capacity
pH Optimum 7.2-7.6 Phosphate buffer Physiological relevance
Temperature Optimum 37°C Mammalian systems Physiological relevance
NADPH Km ~0.1 mM Rat liver microsomes High cofactor affinity

Species differences in the conversion of N-hydroxyamphetamine to this compound have been observed, with variations in both reaction rates and enantiomeric preferences [7]. Rabbit liver preparations, for instance, demonstrate stereoselectivity in processing R(-) and S(+) N-hydroxyamphetamine enantiomers, with the R(-) enantiomer converted more rapidly to the oxime metabolite [7]. These species variations highlight the importance of enzyme source selection when extrapolating metabolic data between experimental systems and human applications.

Applications and Research Implications

Drug Metabolism and Pharmacokinetics

Understanding the conversion of N-hydroxyamphetamine to this compound provides crucial insights for pharmacokinetic modeling of amphetamine and methamphetamine metabolism. This pathway represents a significant detoxification route that influences both clearance rates and metabolic patterns of these widely used therapeutic agents [1] [2]. In humans, the flavin-containing monooxygenase (FMO3) mediated pathway assumes particular importance, as genetic polymorphisms in this enzyme system can lead to substantial interindividual variation in amphetamine metabolism [2] [4]. Pharmacologists must consider these metabolic variations when establishing dosing regimens for amphetamine-based medications, particularly in special populations with potentially altered metabolic capacity.

The metabolic fate of this compound further extends its significance in pharmacokinetic studies. The compound exists in equilibrium with phenylacetone, which undergoes further oxidation to benzoic acid and subsequent conjugation with glycine to form hippuric acid prior to renal excretion [1]. This complete metabolic sequence represents a major elimination pathway for amphetamine derivatives, directly impacting their bioavailability, half-life, and potential for drug interactions. Researchers investigating the pharmacokinetics of amphetamine compounds must therefore account for this metabolic branch when interpreting concentration-time profiles and metabolic ratios.

Forensic and Decontamination Applications

The conversion of amphetamine derivatives to this compound has significant implications in forensic science and environmental decontamination. Recent research has demonstrated that hydrogen peroxide-based decontamination systems effectively convert methamphetamine to this compound as a primary degradation product [8]. This transformation follows pseudo-first-order kinetics with a rate constant of (1.9 ± 0.4) × 10−2 min−1, providing critical parameters for designing decontamination protocols for methamphetamine-contaminated spaces [8]. The identification of this compound serves as a chemical signature of successful oxidative degradation, offering a valuable marker for assessing decontamination efficacy.

In forensic toxicology, the detection of this compound and related metabolites provides valuable information about amphetamine exposure and metabolism. The compound serves as a metabolic intermediate that can be detected in biological samples following amphetamine or methamphetamine administration, offering an additional analytical target beyond the parent compounds [7] [2]. The stability and extraction characteristics of this compound must be carefully considered during method development, as inappropriate sample handling can lead to decomposition and inaccurate quantification. These analytical challenges necessitate rigorous validation of methods intended for forensic application, particularly when results may have legal consequences.

Conclusion

The conversion of N-hydroxyamphetamine to this compound represents a fascinating biochemical transformation with broad implications across multiple scientific disciplines. Four decades of research have elucidated the fundamental characteristics of this reaction, revealing a unique metabolic pathway distinct from classical cytochrome P-450-mediated transformations. The enzymatic mechanism demonstrates absolute requirements for NADPH and oxygen while remaining unaffected by classic P-450 inhibitors, suggesting involvement of alternative oxidative systems potentially including flavin-containing monooxygenases or other specialized catalysts.

From a practical perspective, this review has compiled the essential methodological framework for investigating this metabolic conversion, including detailed protocols for microsomal incubation, analytical detection, and kinetic characterization. These technical approaches enable researchers to explore the remaining questions surrounding this pathway, particularly regarding the precise identity of the enzymatic catalyst and its regulation in different physiological and pathological states. The continued investigation of this metabolic pathway will undoubtedly yield additional insights with applications in drug development, toxicology, and forensic science.

References

phenylacetone oxime historical context in organic chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway of Amphetamine

Research from the early 1970s identified phenylacetone oxime as a metabolite of amphetamine, forming part of its oxidative deamination pathway in the body [1] [2]. The metabolic process can be visualized as follows, showing the role of this compound:

G Amphetamine Amphetamine PhenylacetoneOxime PhenylacetoneOxime Amphetamine->PhenylacetoneOxime FMO3 Enzyme Phenylacetone Phenylacetone PhenylacetoneOxime->Phenylacetone Further Oxidation HippuricAcid HippuricAcid Phenylacetone->HippuricAcid Oxidation & Conjugation

The flavin-containing monooxygenase (FMO3) enzyme mediates the initial step of this transformation [3]. The final product, hippuric acid, is excreted in urine [3].

Forensic Analysis and Decontamination

A 2023 study provides a modern forensic context, identifying this compound as a major product when methamphetamine is oxidized with an activated hydrogen peroxide-based decontamination product (Bio-Oxygen Chem Decon) [4].

  • Key Finding: The study noted that the reaction of methamphetamine with this oxidant follows pseudo-first-order kinetics with a rate constant of (1.9 ± 0.4) × 10⁻² min⁻¹ [4].
  • Analytical Workflow: The oxidation products were identified using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) [4]. LC-MS analysis also revealed N-oxygenated intermediates, suggesting a decomposition pathway reminiscent of enzymatic N-oxidation [4].

Core Chemical Data

The table below summarizes the fundamental identifiers and properties of this compound:

Property Value / Identifier
IUPAC Name 1-Phenylpropan-2-one oxime [5]
CAS Registry Number 13213-36-0 [5]
Molecular Formula C₉H₁₁NO [5]
Molecular Weight 149.19 g/mol [5]
Synthetic Application Used in the preparation of pyrroles via visible-light-induced formal cycloaddition with azirines and alkynes [5].

Key Contexts and Significance

To summarize, the historical and ongoing significance of this compound in scientific research is anchored in two main areas:

  • Toxicology & Pharmacology: Its role as a metabolic intermediate in the detoxification and excretion pathway of amphetamine and methamphetamine [1] [2].
  • Forensic Science & Public Safety: Its formation as a distinctive marker during the chemical decontamination of methamphetamine labs, providing a target for analytical detection and helping to elucidate reaction pathways [4].

References

synthesis of phenylacetone oxime from phenylacetone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phenylacetone Oxime Synthesis

This compound (1-Phenylpropan-2-one oxime) is a valuable research chemical with applications in organic synthesis and as a precursor for various chemical transformations [1]. This document provides a detailed, laboratory-tested protocol for its synthesis from phenylacetone, ensuring reproducibility and high yield for scientific and drug development applications. The synthesis is a straightforward oximation reaction, where a ketone is converted to its corresponding oxime by reaction with hydroxylamine.

Experimental Protocol: Synthesis of this compound

Materials and Reagents
Component Specification Quantity/Molar Equivalents
Phenylacetone (P2P) 1-Phenylpropan-2-one, purity >95% 1.0 equiv. (e.g., 13.4 g, 0.1 mol)
Hydroxylamine Hydrochloride NH₂OH·HCl, reagent grade 1.2 equiv. (e.g., 8.33 g, 0.12 mol)
Sodium Acetate (NaOAc) Anhydrous, reagent grade 1.5 equiv. (e.g., 12.3 g, 0.15 mol)
Solvent (Ethanol) Absolute ethanol 100 mL per 0.1 mol of ketone
Extraction Solvent Diethyl ether or ethyl acetate 3 x 50-75 mL portions
Drying Agent Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) 10-20 g
Equipment and Setup
  • Glassware: 250 mL or 500 mL round-bottom flask, reflux condenser, heating mantle or oil bath, separatory funnel (250 mL), rotary evaporator.
  • Setup: Standard reflux setup with a magnetic stirrer. The condenser should be fitted with a calcium chloride drying tube if anhydrous conditions are critical, though it is not always mandatory for this reaction.
Step-by-Step Procedure
  • Solution Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.2 equiv.) and sodium acetate (1.5 equiv.) in the specified volume of absolute ethanol. The sodium acetate acts as a base to generate free hydroxylamine from its salt.
  • Reaction Initiation: Add phenylacetone (1.0 equiv.) to the solution in the flask. Swirl the flask to ensure thorough mixing.
  • Reflux: Attach a reflux condenser and heat the reaction mixture with stirring at reflux (approximately 78°C for ethanol). Monitor the reaction progress by thin-layer chromatography (TLC).
  • Reaction Monitoring: The typical reaction time is 2 to 5 hours. The reaction can be monitored by TLC using an appropriate eluent. The oxime, having a polar -NOH group, will typically have a lower Rf value than the starting ketone.
  • Work-up: a. After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. b. Transfer the mixture to a separatory funnel. If a precipitate has formed, it may be necessary to add a small amount of water to dissolve it. c. Extract the aqueous mixture with multiple portions (typically 3x) of diethyl ether or ethyl acetate. d. Combine the organic extracts in a clean flask.
  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for 15-20 minutes. Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil or low-melting solid [2].
  • Purification: The crude product is typically sufficiently pure for many applications. If further purification is required, it can be achieved by column chromatography on silica gel (eluting with, for example, a 1:10 mixture of ether and petroleum ether) [2] or by distillation under reduced pressure.
Reaction Workflow

The following diagram summarizes the synthesis and purification process:

G Start Reaction Mixture (Phenylacetone, NH₂OH·HCl, NaOAc, EtOH) A Heat at Reflux (2-5 hours) Start->A B Cool to Room Temperature A->B C Extraction with Diethyl Ether B->C D Dry Organic Layer (Anhyd. MgSO₄/Na₂SO₄) C->D E Concentrate (Rotary Evaporation) D->E F Purification (Column Chromatography) E->F End This compound (Oil or Solid) F->End

Analytical Data and Characterization

Physical and Chemical Properties
Property Specification for this compound
CAS Number 13213-36-0 [1] [3]
Molecular Formula C₉H₁₁NO [1] [3]
Molecular Weight 149.19 g/mol [1] [3]
Physical Form Colorless oil or low-melting solid [2]
Purity Available commercially at 95%+ and 97%+ purity [3]
Spectral Data and Identification
  • Chromatography: The oxime can be characterized by TLC (as described) and will appear as a mixture of syn and anti isomers [2].
  • Structural Confirmation: The structure of the synthesized product can be definitively confirmed by its hydrolysis back to phenylacetone [2]. Treating the oxime with a mild acid (e.g., dilute hydrochloric acid) under gentle heating will regenerate the parent ketone, which can be identified by its characteristic flowery odor and boiling point (214-216°C at atmospheric pressure) [4] [5].

Applications in Research

This compound serves as a versatile intermediate in synthetic organic chemistry. Its primary researched applications include:

  • Preparation of Pyrroles: It is used in the visible-light-induced formal cycloaddition with azirines and alkynes to synthesize pyrrole derivatives, important heterocyclic compounds in medicinal chemistry [1] [3].
  • Coordination Chemistry: It acts as a ligand precursor for the formation of cyclopalladated complexes. These complexes are valuable in catalysis and have been used in insertion reactions with carbon monoxide, isocyanides, and alkynes to create novel nitrogen-containing heterocycles, such as isoquinoline derivatives [6].
  • General Synthetic Intermediate: As an oxime, it can be further functionalized to other nitrogen-containing groups like amines or nitriles, or used in various condensation reactions.

Safety and Regulatory Considerations

Aspect Guidance
General Safety All reactions should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE) including lab coat, safety glasses, and gloves is mandatory.
Chemical Handling Hydroxylamine hydrochloride can be harmful if ingested or inhaled and is an irritant. Phenylacetone is a controlled substance precursor in many jurisdictions [5]. Ethanol and diethyl ether are highly flammable.
Regulatory Status Phenylacetone is a Schedule II controlled substance in the United States and a listed precursor due to its use in the illicit synthesis of amphetamine and methamphetamine [5]. All work must be conducted in compliance with local and international regulations governing the use of such precursors. This protocol is intended for legitimate scientific research only.

References

Phenylacetone Oxime Beckmann Rearrangement Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The core reaction transforms phenylacetone oxime into N-benzylacetamide through a 1,2-alkyl shift [1]. Below are three distinct catalytic protocols.

Table 1: Catalyst Comparison for this compound Rearrangement

Catalyst Solvent Temperature Time Yield Key Features
Phenyl Dichlorophosphate [1] Acetonitrile Room Temperature 1 hour 86% (model substrate) Mild conditions, commercial reagent, gram-scale synthesis suitable
Thiamine Hydrochloride (Vitamin B1) [2] Dioxane/Water (9:1) 120 °C 30 minutes ~90% (for ketoximes) Non-toxic, biodegradable catalyst, one-pot from ketone possible
Trifluoroacetic Acid (TFA) [3] Acetonitrile 80 °C 2 hours ~99% (for aromatic oximes) Easy catalyst recovery, high selectivity, industrial applicability

Detailed Experimental Procedures

Protocol 1: Room-Temperature Rearrangement with Phenyl Dichlorophosphate [1]

This method uses a commercially available phosphorus reagent under mild conditions.

  • Step 1: Reaction Setup. In a round-bottom flask, dissolve this compound (2 mmol, 1.0 equiv) in anhydrous acetonitrile (4 mL). Add phenyl dichlorophosphate (3 mmol, 1.5 equiv) dropwise at room temperature with stirring.
  • Step 2: Reaction Monitoring. Stir the reaction mixture at room temperature. Monitor by TLC; the reaction is typically complete within 1 hour.
  • Step 3: Work-up. Upon completion, carefully quench the reaction by adding a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
  • Step 4: Purification. Purify the crude product by flash column chromatography to isolate N-benzylacetamide.
Protocol 2: One-Pot Synthesis from Phenylacetone with Thiamine Hydrochloride [2]

This eco-friendly protocol converts ketone directly to amide without isolating the oxime intermediate.

  • Step 1: One-Pot Reaction. Combine phenylacetone (2 mmol, 1.0 equiv), hydroxylamine hydrochloride (3 mmol, 1.5 equiv), and thiamine hydrochloride (0.4 mmol, 20 mol%) in a solvent mixture of dioxane and water (9:1, 4 mL).
  • Step 2: Heating. Heat the reaction mixture at 120 °C with stirring for 30-60 minutes.
  • Step 3: Work-up and Isolation. After cooling, dilute with water and extract with ethyl acetate. Dry and concentrate the organic extract. Purify the residue via recrystallization or column chromatography.
Protocol 3: Organocatalyzed Rearrangement with Trifluoroacetic Acid [3]

TFA acts as a recyclable organocatalyst, making this method suitable for sustainable industrial applications.

  • Step 1: Catalysis. Dissolve this compound (2 mmol) in acetonitrile (4 mL). Add trifluoroacetic acid (TFA, 4 mmol, 2.0 equiv) to the solution.
  • Step 2: Heating. Heat the mixture at 80 °C with stirring. Monitor by TLC; conversion is typically high within 2 hours.
  • Step 3: Solvent and Catalyst Recovery. After reaction, concentrate under reduced pressure to remove acetonitrile. The residual TFA can be recovered by distillation and reused.
  • Step 4: Product Isolation. The crude amide is obtained after TFA removal and can be purified.

Key Practical Considerations

  • Migratory Aptitude: For unsymmetrical ketoximes, the rearrangement is stereospecific. The group anti to the leaving group migrates preferentially [4] [5]. Generally, aryl groups have greater migratory aptitude than alkyl groups [1] [6].
  • Green Chemistry Alternative: A very recent (2025) method uses aqueous micellar conditions for a one-pot oximation-rearrangement, achieving high yields (up to 96%) and avoiding organic solvents [7]. This represents a significant advance in sustainable methodology.
  • Analytical Confirmation: Identify the product, N-benzylacetamide, by comparing its spectroscopic data (¹H NMR, IR) with known literature. Key characteristics include the amide carbonyl stretch around 1650 cm⁻¹ in IR and characteristic signals for the N-CH₂-Ph group in ¹H NMR.

Workflow Diagram

The following diagram illustrates the general workflow and mechanism.

G cluster_legend Process Flow Start This compound P1 Protonation or Activation of OH Start->P1 Acid Catalyst P2 Anti-Periplanar Alkyl Migration & N-O Bond Cleavage P1->P2 P3 Nitrilium Ion Intermediate P2->P3 P4 Nucleophilic Attack by Water P3->P4 H₂O P5 Tautomerization P4->P5 End N-Benzylacetamide P5->End LegendStep Reaction Step LegendIntermediate Key Intermediate LegendAction Chemical Process

Critical Challenges and Troubleshooting

  • Competitive Side Reactions: The Beckmann fragmentation can compete if the migrating group can form a stable carbocation [4]. This is less likely for phenylacetone's primary benzyl group but should be considered during optimization.
  • Handling and Safety: Phenyl dichlorophosphate is moisture-sensitive and corrosive; use under anhydrous conditions in a fume hood [1]. Although less hazardous, TFA is still corrosive and requires careful handling [3].

References

Comprehensive Application Notes and Protocols: Chiral Separation of Phenylacetone Oxime Using Dual Cyclodextrin Capillary Electrophoresis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Chiral separation of pharmaceutical compounds and their precursors represents a critical analytical challenge in modern drug development and forensic chemistry. Phenylacetone oxime (PAO) is a known intermediate in the synthesis and degradation pathways of amphetamine-type stimulants, recently identified as a major oxidation product in the decontamination of methamphetamine [1]. The chiral purity of such compounds significantly influences their pharmacological properties and legal status, making precise analytical methods essential for accurate characterization.

Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, minimal sample requirements, and flexibility in selector systems. The technique operates on the principle of differential electrophoretic migration of charged species in narrow-bore capillaries under the influence of an applied electric field [2]. When combined with chiral selectors such as cyclodextrins (CDs), CE enables resolution of enantiomers with exceptional selectivity.

The implementation of dual cyclodextrin systems has proven particularly valuable for challenging separations where single selector systems provide insufficient resolution. These systems leverage synergistic effects between different cyclodextrins, often combining complementary complexation mechanisms and electrophoretic mobility profiles to enhance enantioselectivity [3] [4]. This document provides comprehensive application notes and detailed protocols for the chiral separation of this compound using optimized dual cyclodextrin capillary electrophoresis methods.

Theoretical Background

Chiral Separation Mechanism in Capillary Electrophoresis

In capillary electrophoresis, chiral separation occurs through the formation of transient diastereomeric complexes between analyte enantiomers and chiral selectors incorporated into the background electrolyte. The differential stability of these complexes results in distinct migration velocities for each enantiomer, enabling their separation. The electrophoretic behavior of analytes in a dual selector system can be described by the following relationship [4]:

Where μ represents the apparent electrophoretic mobility of the enantiomer, μ_f is the mobility of the free form, μ_c1 and μ_c2 are the mobilities of the analyte-CD complexes, K_c1 and K_c2 are the complexation constants, and [CD1] and [CD2] are the concentrations of the two cyclodextrins.

The separation efficiency in dual CD systems arises from the fact that each CD contributes differently to the overall chiral recognition process. Typically, one CD (often neutral) provides primary enantioselectivity through optimal steric complementarity, while the second CD (usually charged) introduces mobility differences and additional interaction sites [3]. This combination frequently yields resolution superior to what either selector could achieve independently.

Cyclodextrin Properties and Selection

Cyclodextrins are cyclic oligosaccharides consisting of 6, 7, or 8 glucopyranose units (designated α-, β-, and γ-CD, respectively) that form a truncated cone structure with a hydrophobic cavity and hydrophilic exterior. Chiral recognition primarily occurs through inclusion complexation, where the analyte or its hydrophobic moiety enters the CD cavity, supplemented by secondary interactions (hydrogen bonding, dipole-dipole interactions) with the hydroxyl groups positioned at the wider rim of the cone [3] [4].

Table 1: Properties of Common Cyclodextrins Used in Chiral Separations

Cyclodextrin Type Abbreviation Cavity Size (Å) Common Derivatives Charged State Typical Applications
α-Cyclodextrin α-CD 4.7-5.3 Native, methylated Neutral Small molecules
β-Cyclodextrin β-CD 6.0-6.5 Native, DM-β-CD, CM-β-CD, SBE-β-CD Neutral Pharmaceuticals, mid-size molecules
γ-Cyclodextrin γ-CD 7.5-8.3 Native, hydroxypropyl Neutral Large molecules, steroids

The dual CD approach capitalizes on the complementary properties of different cyclodextrins. In the case of this compound, which contains both hydrophobic aromatic rings and polar oxime functionality, a combination of neutral and charged CDs provides multiple interaction sites for enhanced enantiorecognition [3]. The selection of appropriate CD combinations requires consideration of analyte structure, pH-dependent ionization, and potential interaction mechanisms.

Method Development and Optimization

Key Optimization Parameters

Successful enantioseparation of this compound requires systematic optimization of several critical parameters that influence complexation efficiency and electrophoretic mobility. The following factors should be carefully controlled during method development:

  • Cyclodextrin Selection and Ratio: The combination of a neutral β-CD derivative (such as DM-β-CD) with an anionic CD (such as SBE-β-CD or CM-β-CD) typically provides optimal results for neutral and weakly acidic compounds [3] [4]. The concentration ratio between neutral and charged CDs significantly impacts resolution, with typical ratios ranging from 1:2 to 2:1.

  • Background Electrolyte Composition: Buffer type, concentration, and pH dramatically affect separation efficiency. For this compound, phosphate buffers (pH 2.0-3.0) provide good conductivity and stable electroosmotic flow (EOF), while borate buffers (pH 8.0-9.5) may enhance complexation for certain CD combinations [3].

  • Applied Voltage and Temperature: Optimal separation typically occurs at higher voltages (15-30 kV) that minimize analysis time without excessive Joule heating. Capillary temperature should be maintained between 15-25°C to ensure reproducibility [2].

  • Capillary Dimensions and Coatings: Fused silica capillaries with 50-75 μm internal diameter and 40-60 cm effective length provide a balance between separation efficiency and detection sensitivity. For basic conditions, coated capillaries may be necessary to suppress EOF and analyte adsorption [5].

Optimized Conditions for this compound

Based on the theoretical principles and analogous applications, the following conditions are recommended for the chiral separation of this compound:

Table 2: Optimized Separation Conditions for this compound Enantioseparation

Parameter Recommended Condition Alternative Options Effect on Separation
Capillary Fused silica, 50 μm i.d. × 40 cm effective length 75 μm i.d. for enhanced detection Smaller diameter increases efficiency but reduces loading capacity
Background Electrolyte 50 mM phosphate buffer, pH 2.5 25 mM borate, pH 9.0 Low pH suppresses EOF and silanol interactions
Dual CD System 15 mM DM-β-CD + 10 mM SBE-β-CD 10 mM HP-β-CD + 15 mM CM-β-CD Neutral CD provides enantioselectivity, charged CD enables mobility differences
Applied Voltage 20 kV 15-25 kV range Higher voltage reduces analysis time but may increase current
Temperature 20°C 15-25°C range Lower temperature enhances complex stability
Injection Hydrodynamic, 0.5 psi × 5 s Electrokinetic, 5 kV × 10 s Hydrodynamic provides better reproducibility

The separation mechanism for this compound under these conditions can be visualized as follows:

Analyte This compound Enantiomers CD1 Neutral CD (DM-β-CD) Analyte->CD1 Inclusion Complexation CD2 Charged CD (SBE-β-CD) Analyte->CD2 Electrostatic Interactions Complex1 Transient Diastereomeric Complex 1 CD1->Complex1 Differential Affinity Complex2 Transient Diastereomeric Complex 2 CD2->Complex2 Mobility Modification Separation Chiral Separation Complex1->Separation Complex2->Separation

Figure 1: Chiral Separation Mechanism of this compound in Dual CD System. The neutral CD (DM-β-CD) provides enantioselectivity through differential inclusion complexation, while the charged CD (SBE-β-CD) modifies electrophoretic mobility and adds secondary interaction sites.

Detailed Separation Protocols

Preparation of Solutions

Background Electrolyte (BGE) Preparation: Dissolve 690 mg of sodium dihydrogen phosphate monohydrate in 90 mL of deionized water. Add precisely weighed amounts of DM-β-CD (15 mM final concentration) and SBE-β-CD (10 mM final concentration). Adjust pH to 2.5 with concentrated phosphoric acid, then transfer to a 100 mL volumetric flask and dilute to volume with deionized water. Filter through a 0.45 μm membrane filter and degas by sonication for 5 minutes before use.

This compound Standard Solution: Prepare a 1 mg/mL stock solution in methanol. For direct injection, prepare working standards in BGE at concentrations ranging from 10-100 μg/mL. For stacking techniques, prepare samples in a lower conductivity matrix (dilute 1:10 with deionized water).

Capillary Conditioning Protocol: For new capillaries, flush sequentially with 1 M NaOH (30 min), deionized water (10 min), and BGE (20 min) at 20 psi. Between runs, flush with BGE for 3 min. Store capillary in deionized water when not in use.

Electrophoretic Procedure

The following step-by-step protocol describes the complete separation process:

  • Instrument Setup: Configure the CE system with UV detection at 214 nm. Set capillary cartridge temperature to 20°C and sample tray to 25°C.

  • Capillary Installation: Install conditioned capillary according to manufacturer instructions, ensuring precise alignment with detection window.

  • BGE Introduction: Fill capillary with fresh BGE using high-pressure flush (20 psi for 3 min). Verify absence of bubbles in the system.

  • Sample Introduction: Inject sample hydrodynamically at 0.5 psi for 5 seconds (approximately 10 nL injection volume).

  • Separation Run: Apply voltage of 20 kV (positive polarity) for 15 minutes. Monitor current stability throughout run.

  • System Shutdown: After separation, flush capillary with deionized water for 3 minutes and store according to protocol.

The complete workflow for the chiral separation process is systematically presented below:

Start Begin Chiral Separation Protocol Prep1 Prepare Background Electrolyte (BGE) Start->Prep1 Prep2 Prepare PAO Standard Solutions Prep1->Prep2 Cond Condition Capillary (NaOH, H₂O, BGE) Prep2->Cond Load Load BGE into Capillary System Cond->Load Inject Hydrodynamic Injection (0.5 psi × 5 s) Load->Inject Run Apply Separation Voltage (20 kV, 15 min) Inject->Run Detect UV Detection at 214 nm Run->Detect Clean Post-Run Capillary Cleaning Detect->Clean Data Data Analysis and Peak Integration Clean->Data

Figure 2: Workflow for Chiral Separation of this compound. The protocol includes critical preparation steps, separation conditions, and post-analysis procedures to ensure reproducible enantioseparation.

Method Validation

For quantitative applications, the method should be validated according to regulatory guidelines with the following parameters:

Table 3: Method Validation Parameters for Quantitative Analysis

Validation Parameter Acceptance Criteria Test Method
Linearity R² ≥ 0.998 over 5-200 μg/mL Calibration curve with 6 concentrations
Precision RSD ≤ 2% for migration time, RSD ≤ 5% for peak area 6 replicate injections
Accuracy 98-102% recovery Spiked samples at 3 concentrations
LOD/LOQ LOD: 1 μg/mL, LOQ: 5 μg/mL Signal-to-noise ratio (3:1 and 10:1)
Robustness RSD ≤ 2% with deliberate variations ±0.2 pH, ±2°C, ±10% CD concentration

Data Analysis and Interpretation

Qualitative and Quantitative Analysis

Migration time reproducibility is critical for reliable peak identification in chiral CE. The enantiomeric migration order (EMO) should be confirmed using enantiomerically pure standards when available. For this compound, identification can be correlated with known degradation pathways of amphetamine-type stimulants [1].

Peak integration should be performed with appropriate baseline correction. The enantioresolution (R_s) can be calculated using the following equation:

Where t_1 and t_2 are migration times of the first and second eluting enantiomers, and w_1 and w_2 are their peak widths at half height.

For quantitative analysis, peak areas are typically used for concentration calculations. When using internal standards, compounds with similar structure but distinct migration times should be selected. For this compound, which is related to phenylacetone (a known metabolite of amphetamine and methamphetamine [6]), analogous compounds may serve as suitable internal standards.

Advanced Techniques

For samples with low analyte concentrations, several sensitivity enhancement techniques can be employed:

  • Field-Amplified Sample Stacking: Prepare sample in deionized water (10-fold dilution of BGE) to create conductivity difference [5] [2].

  • pH-Mediated Stacking: Use different pH conditions for sample and BGE to focus analyte zones [5].

  • Sweeping Techniques: Employ micellar systems to concentrate analytes, though this requires method re-optimization [2].

When dealing with complex matrices such as reaction mixtures or biological samples, solid-phase extraction or liquid-liquid extraction may be necessary prior to analysis to remove interfering compounds and prevent capillary contamination [5].

Troubleshooting Guide

Table 4: Common Issues and Solutions in Chiral Separation of this compound

Problem Potential Causes Solutions
Poor Resolution Suboptimal CD ratio, incorrect pH, excessive EOF Adjust CD concentrations (5-20 mM range), optimize pH (2.5-3.0 or 8.5-9.5), use lower pH or coated capillary
Peak Tailing Analyte adsorption, overloading, incorrect buffer Use extreme pH, add modifiers (triethylamine), reduce injection time, increase buffer concentration
Migration Time Drift Buffer depletion, temperature fluctuations, capillary aging Refresh BGE frequently, ensure thermostatting, implement consistent conditioning
No Detection Signal Incorrect wavelength, capillary blockage, air bubbles Verify UV absorbance maximum (~214 nm), clear blockage, purge system
Irreproducible Peaks Inconsistent injection, capillary contamination, variable EOF Standardize injection protocol, implement rigorous cleaning, use internal standard

Applications

The chiral separation method for this compound has significant applications in multiple domains:

  • Forensic Analysis: this compound has been identified as a distinctive product in the oxidative decontamination of methamphetamine [1]. Chiral separation can help distinguish between different synthetic pathways and sources of illicit drugs, providing valuable intelligence for law enforcement agencies.

  • Pharmaceutical Development: Understanding the chiral properties of synthetic intermediates contributes to the development of stereochemically pure pharmaceuticals, aligning with regulatory requirements for enantiomer characterization [3] [4].

  • Metabolic Studies: The method may be adapted for studying chiral metabolites of amphetamine-type substances, as this compound is structurally related to phenylacetone, a known metabolite of amphetamine and methamphetamine [6].

  • Reaction Monitoring: The protocol enables monitoring of stereoselective reactions and chiral inversion processes, supporting process optimization in synthetic chemistry.

Conclusion

The dual cyclodextrin capillary electrophoresis method presented herein provides robust enantioseparation of this compound with high efficiency and reproducibility. The systematic optimization of critical parameters including cyclodextrin selection, buffer conditions, and instrumental settings ensures reliable performance across various applications.

The flexibility of the dual CD approach allows for adaptation to related compounds and matrices, making it a valuable tool for pharmaceutical analysis, forensic investigation, and reaction monitoring. Further method enhancements may include implementation for microfluidic platforms for field analysis [5] or coupling with mass spectrometric detection for improved identification and sensitivity.

References

Comprehensive Application Notes and Protocols: Phenylacetone Oxime in Forensic Analysis of Illicit Drugs

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Forensic Significance

Phenylacetone oxime (C₉H₁₁NO) is a critical intermediate compound in both the synthesis and metabolism of amphetamine-type stimulants. Its identification in forensic samples provides valuable intelligence about manufacturing methods and drug trafficking routes. Phenylacetone (P2P), the ketone counterpart, is a Schedule II controlled substance in the United States due to its role as a primary precursor in amphetamine and methamphetamine production [1]. Understanding the chemical behavior and analytical detection of this compound is therefore essential for forensic chemists and drug enforcement agencies worldwide.

In metabolic pathways, this compound occurs as an intermediate in the FMO3-mediated oxidative deamination of amphetamine and methamphetamine in humans [1]. Similarly, in chemical decomposition processes, this compound has been identified as a reaction product during the oxidative degradation of methamphetamine using Fe-TAML-catalyzed hydrogen peroxide systems, where it can be hydrolyzed to phenylacetone (P2P) under acidic conditions [2]. This dual significance in both biological metabolism and chemical decomposition makes it a valuable marker compound across multiple forensic contexts.

Analytical Detection and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS represents the primary analytical technique for detecting and characterizing this compound in forensic samples. However, special considerations are required due to the compound's thermal instability during analysis.

  • Thermal Decomposition: this compound undergoes significant decomposition to phenylacetone during standard GC-MS analysis regardless of injection method or injector temperature variations [3]. This decomposition behavior must be accounted for when interpreting chromatographic results.
  • Derivatization Solution: Methoxime derivatization effectively prevents both thermal decomposition and transesterification reactions during analysis [3]. This stabilization technique allows for accurate identification and quantification of the intact oxime compound.
  • Transesterification Artifacts: When analyzing ester precursors (EAPA, EGPA) from methanol solutions, transesterification to methyl esters occurs during GC-MS analysis without proper derivatization [3].

Table 1: Key Analytical Parameters for this compound and Related Compounds

Compound CAS Number Molecular Formula Molecular Weight Primary Forensic Significance
This compound 83237 C₉H₁₁NO 149.19 g/mol Intermediate in methamphetamine synthesis
Phenylacetone (P2P) 103-79-7 C₉H₁₀O 134.18 g/mol Primary precursor for amphetamine production
Ethyl 3-oxo-2-phenylbutyrate (EAPA) - C₁₂H₁₄O₃ 206.24 g/mol Emerging P2P precursor
Methyl 3-oxo-4-phenylbutyrate (MGPA) - C₁₁H₁₂O₃ 192.21 g/mol Hybrid precursor with acetoacetic ester features
Spectroscopic Characteristics

This compound exhibits distinct spectroscopic properties that enable its identification in complex mixtures. While specific spectral data from the search results is limited, the compound's structure suggests characteristic infrared absorption for the oxime functional group (C=N-OH) in the 1650-1600 cm⁻¹ range, and typical mass spectral fragmentation patterns that differentiate it from phenylacetone and other precursors.

Precursor Chemicals and Synthesis Pathways

The forensic landscape of amphetamine production continues to evolve, with several phenylacetone precursors emerging in clandestine laboratories. These compounds share hybrid chemical structures combining features of acetoacetic acid esters and P2P, enabling their conversion to phenylacetone through specific chemical treatments [3].

Table 2: Conversion Efficiency of P2P Precursors Under Different Conditions

Precursor Compound Acidic Conditions Basic Conditions Primary By-Products Conversion Rate
Methyl 3-oxo-4-phenylbutyrate (MGPA) Rapid conversion Effective conversion Phenylacetylcarbinol High
Ethyl 3-oxo-4-phenylbutyrate (EGPA) Rapid conversion Effective conversion Phenylacetylcarbinol High
Ethyl 3-oxo-2-phenylbutyrate (EAPA) Effective conversion Limited conversion (mainly to phenylacetic acid) Phenylacetic acid Moderate

The conversion of these precursors to phenylacetone follows distinct chemical pathways that yield characteristic by-products with important forensic implications. Phenylacetylcarbinol, formed from EAPA and MGPA during conversion processes, is particularly significant as it can be further converted to (pseudo)ephedrine, which represents important methamphetamine impurities that provide valuable signature profiles for intelligence purposes [3].

The following diagram illustrates the metabolic and synthetic pathways of this compound and its relationship to amphetamine-type stimulants:

Pathways cluster_metabolic Metabolic Pathways (Biological) cluster_synthetic Synthetic Pathways (Chemical) Amphetamine Amphetamine FMO3 FMO3 Enzyme Amphetamine->FMO3 Oxidative Deamination PhenylacetoneOxime_metab This compound FMO3->PhenylacetoneOxime_metab Intermediate P2P_metab Phenylacetone (P2P) BenzoicAcid Benzoic Acid P2P_metab->BenzoicAcid Oxidation PhenylacetoneOxime_metab->P2P_metab Hydrolysis HippuricAcid Hippuric Acid BenzoicAcid->HippuricAcid GLYAT Conjugation Precursors EAPA/MGPA/EGPA AcidicConditions Acidic Conditions Precursors->AcidicConditions Heating BasicConditions Basic Conditions Precursors->BasicConditions Heating P2P_synth Phenylacetone (P2P) AcidicConditions->P2P_synth Rapid Conversion ByProducts Phenylacetylcarbinol AcidicConditions->ByProducts By-Product Formation BasicConditions->P2P_synth Selective Conversion P2P_synth->Amphetamine Reductive Amination

Forensic Protocol for Oxime Identification

Sample Preparation and Derivatization

Protocol Title: GC-MS Analysis of this compound in Suspected Drug Precursors

Materials and Reagents:

  • Methoxyamine hydrochloride
  • Anhydrous pyridine
  • Ethyl acetate (HPLC grade)
  • Standard reference materials (this compound, phenylacetone)

Derivatization Procedure:

  • Prepare methoxyamine solution by dissolving 5 mg methoxyamine hydrochloride in 1 mL anhydrous pyridine
  • Add 100 µL of this solution to 100 µL of sample extract in a sealed vial
  • Heat at 70°C for 60 minutes with occasional shaking
  • Cool to room temperature and add 1 mL ethyl acetate
  • Transfer to GC-MS vial for analysis

Quality Control:

  • Include method blanks with each batch
  • Analyze continuing calibration verification standards every 10 samples
  • Document signal-to-noise ratio (>3:1 for detection, >10:1 for quantification)
Instrumental Parameters

GC-MS Conditions:

  • Column: 30 m × 0.25 mm ID × 0.25 µm film thickness (5% phenyl methylpolysiloxane)
  • Injector temperature: 250°C
  • Oven program: 50°C (hold 2 min), ramp 15°C/min to 280°C (hold 10 min)
  • Carrier gas: Helium, constant flow 1.0 mL/min
  • Injection volume: 1 µL (splitless mode)
  • Mass spectrometer: Electron impact ionization (70 eV), scan range 40-450 m/z

Chemical Decontamination Applications

The development of effective decontamination methods for methamphetamine laboratories has revealed the formation of this compound as a reaction intermediate. Advanced oxidation processes using Fe-TAML-catalyzed hydrogen peroxide solutions have demonstrated rapid decomposition of methamphetamine (90 ± 2% reduction in 60 minutes) and ephedrine (85 ± 2% reduction in 60 minutes) [2]. These systems employ peroxidase-like activity with abstraction of oxygen from peroxide molecules, forming reactive oxo-iron intermediates that mimic cytochrome P450 enzyme metabolism [2].

The oxidative mechanisms observed in these decontamination processes parallel biological metabolic pathways, with this compound serving as a common intermediate. This relationship provides valuable insights for developing more effective remediation strategies for contaminated sites while ensuring the identification of potentially harmful transformation products.

The following workflow diagram illustrates the analytical process for detecting this compound in forensic samples:

ForensicWorkflow cluster_identification Identification Parameters SampleCollection Sample Collection (Suspected Precursors) Extraction Solvent Extraction SampleCollection->Extraction Solid/Liquid Samples Derivatization Methoxime Derivatization (70°C, 60 minutes) Extraction->Derivatization Concentrated Extract GCMSAnalysis GC-MS Analysis Derivatization->GCMSAnalysis Stabilized Analytes RetentionTime Retention Time Matching GCMSAnalysis->RetentionTime Chromatographic Data MassSpectra Mass Spectral Fragmentation GCMSAnalysis->MassSpectra Spectral Data Decomposition Thermal Decomposition Monitoring GCMSAnalysis->Decomposition Artifact Monitoring DataInterpretation Data Interpretation Reporting Forensic Reporting DataInterpretation->Reporting Identified Compounds RetentionTime->DataInterpretation MassSpectra->DataInterpretation Decomposition->DataInterpretation

Regulatory Considerations and Future Directions

This compound itself is not specifically listed in controlled substance schedules, but its immediate precursor phenylacetone is regulated as an Schedule II controlled substance under the United States Controlled Substances Act [1]. The precursor chemicals that convert to phenylacetone (EAPA, MGPA, EGPA) represent emerging challenges for regulatory control efforts, as they may not be explicitly listed in precursor control legislation.

Future developments in this field should focus on:

  • Expanding precursor monitoring programs to include emerging P2P precursors
  • Developing standardized analytical methods for oxime detection and quantification
  • Establishing comprehensive spectral libraries for this compound and related compounds
  • International collaboration on precursor chemical control strategies

Conclusion

This compound serves as a critical analytical target in forensic drug chemistry, providing valuable intelligence about manufacturing methods, metabolic processes, and decontamination pathways. The protocols and application notes presented here offer comprehensive guidance for detecting and characterizing this important intermediate in amphetamine-type stimulant analysis. Continued research into its chemical behavior and analytical properties will enhance the effectiveness of drug enforcement efforts worldwide.

References

Comprehensive Application Notes and Protocols: Phenylacetone Oxime as a Methamphetamine Decontamination Marker

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Methamphetamine contamination of residential properties resulting from clandestine manufacturing or intensive smoking poses significant public health risks and substantial remediation challenges. Third-hand exposure to methamphetamine residues can occur through dermal contact, ingestion, or inhalation of re-emitted residues, leading to adverse health effects including respiratory irritation, neurological symptoms, and behavioral issues. [1] The widespread contamination throughout affected properties necessitates effective decontamination strategies that not only remove the parent drug but also address potentially hazardous transformation products. Hydrogen peroxide-based decontamination has emerged as a promising approach for degrading methamphetamine residues, offering environmental friendliness and economic viability compared to traditional remediation methods. [2] [3]

These Application Notes present a comprehensive technical overview of the formation and identification of phenylacetone oxime as a characteristic reaction product during peroxide-based oxidative decontamination of methamphetamine. This documentation provides researchers and drug development professionals with detailed protocols and analytical methodologies for investigating the decomposition pathway and understanding the behavior and persistence of reaction products to accurately assess exposure risks associated with chemical decontamination of amphetamine-type stimulants (ATS). [2]

Scientific Background

Methamphetamine Contamination Challenges

Methamphetamine manufacture and use results in widespread chemical contamination throughout affected properties. During synthesis or smoking, methamphetamine can become airborne as volatile free base or absorbed onto particles, subsequently settling on surfaces and penetrating porous materials where it may persist for extended periods. [1] [4] This contamination presents significant remediation difficulties as residues can resist conventional cleaning methods and slowly re-emit over time, leading to potential ongoing exposure. The complex nature of contamination requires decontamination approaches that not only remove surface residues but also degrade the compound to prevent recontamination.

Current risk-based guidelines for assessing methamphetamine contamination in residential properties typically focus on surface wipe sampling and do not adequately address the inhalation exposure pathway, potentially underestimating total exposure risks. [5] Studies have demonstrated that methamphetamine can readily move from contaminated materials into the air phase, providing both an exposure pathway and a transfer mechanism throughout properties. This understanding highlights the need for decontamination strategies that address both surface and airborne contamination through chemical transformation rather than mere physical removal. [5]

Oxidative Decontamination Mechanisms

Activated hydrogen peroxide systems represent a promising approach for methamphetamine decontamination, leveraging strong yet environmentally compatible oxidation chemistry. Hydrogen peroxide-based products have demonstrated efficacy against various chemical contaminants, including chemical warfare agents and biological threats, making them suitable candidates for drug residue degradation. [2] [3] The oxidative degradation of methamphetamine by these systems proceeds through multiple pathways, with the predominant route involving N-oxidation intermediates reminiscent of metabolic transformations catalyzed by flavin-containing monooxygenase enzymes. [2]

The identification of This compound as a primary degradation product provides valuable insight into the decomposition mechanism and offers a characteristic marker for monitoring decontamination efficacy. This transformation involves oxidation at the nitrogen center followed by molecular rearrangement, ultimately resulting in the formation of the oxime derivative. Understanding these pathways is essential for developing effective remediation strategies and assessing the potential health impacts of transformation products. [2] [6]

Experimental Data & Analytical Findings

Kinetic Parameters of Methamphetamine Degradation

The decomposition of methamphetamine and its common precursor ephedrine using activated peroxide-based systems follows pseudo-first-order kinetics. The table below summarizes the kinetic parameters and major identified products from oxidative degradation studies:

Table 1: Kinetic Parameters for Oxidative Degradation of Methamphetamine and Ephedrine

Compound Pseudo-First-Order Rate Constant (min⁻¹) Half-Life (min) Major Identified Product Analytical Method
Methamphetamine (1.9 ± 0.4) × 10⁻² 36.5 This compound GC-MS
Ephedrine (2.2 ± 0.3) × 10⁻² 31.5 Benzaldehyde GC-MS
Methamphetamine (Fe-TAML) ~90% degradation in 60 min - Phenyl-2-propanone (P2P) GC-MS

[2] [6]

Identified Oxidative Products

The oxidative degradation of methamphetamine produces several characteristic transformation products depending on the specific oxidizing system employed. The table below summarizes the major and minor products identified using different analytical techniques:

Table 2: Oxidative Degradation Products of Methamphetamine

Parent Compound Primary Products Secondary Products Analytical Methods Proposed Pathway
Methamphetamine This compound Phenyl-2-propanone (P2P) GC-MS, LC-MS N-Oxidation
Methamphetamine N-oxygenated intermediates Benzaldehyde, 2-Nitropropyl benzene LC-MS Cytochrome P450-like oxidation
Ephedrine Benzaldehyde - GC-MS Oxidative cleavage

[2] [6]

Methodology

Decontamination Procedure Using Activated Peroxide

Materials: Methamphetamine hydrochloride standard, Bio-Oxygen Chem Decon (commercial activated peroxide decontamination product) or equivalent activated peroxide formulation, deionized water, adjustable-volume pipettes and dispensers, glass reaction vessels with Teflon-lined caps, magnetic stirrer with heating capability, pH meter, personal protective equipment (nitrile gloves, safety glasses, lab coat). [2]

Protocol:

  • Solution Preparation: Prepare a 1000 μg/mL methamphetamine stock solution in deionized water. Dilute to working concentration of 10-50 μg/mL in reaction vessel. For solid-phase decontamination studies, apply methamphetamine solution to representative building materials (drywall, wood, carpet) and allow to dry before treatment. [2]

  • Decontamination Application: Dilute the activated peroxide decontamination product according to manufacturer recommendations (typically 1:1 to 1:10 with deionized water). Add the decontamination solution to the methamphetamine sample in a 1:1 ratio (v/v) for liquid-phase reactions or apply as a fine mist for surface decontamination studies. [2]

  • Reaction Conditions: Maintain reaction temperature at 20-25°C with continuous agitation. Monitor reaction progress over 60-90 minutes, collecting aliquots at predetermined time points (0, 5, 15, 30, 60, 90 min) for subsequent analysis. Quench reactions by immediate analysis or rapid freezing at -80°C. [2]

  • Process Optimization: Adjust pH to neutral or slightly alkaline conditions (pH 7.5-8.5) to maximize reaction efficiency. For Fe-TAML catalyzed systems, prepare catalyst solution at 0.1-1.0 mM concentration in conjunction with 5% v/v hydrogen peroxide. [6]

Analytical Methods for Reaction Monitoring

Sample Preparation for GC-MS Analysis:

  • Extract reaction aliquots with dichloromethane (3 × 2 mL) using vortex mixing for 60 seconds per extraction.
  • Combine organic layers and dry over anhydrous sodium sulfate.
  • Concentrate under gentle nitrogen stream to approximately 100 μL.
  • Derivatize where necessary using BSTFA with 1% TMCS at 70°C for 30 minutes. [2]

GC-MS Parameters:

  • Column: 30 m × 0.25 mm ID, 0.25 μm film thickness 5% phenyl polysilphenylene-siloxane
  • Injector temperature: 250°C in splitless mode
  • Oven program: 60°C (hold 1 min), ramp to 300°C at 20°C/min, hold 5 min
  • Carrier gas: Helium at constant flow of 1.0 mL/min
  • Transfer line temperature: 280°C
  • Ionization: Electron impact (70 eV)
  • Acquisition: Full scan mode (m/z 40-450) or SIM for target compounds [2]

LC-MS Analysis for Polar Intermediates:

  • Column: C18 reversed-phase (100 × 2.1 mm, 1.8 μm)
  • Mobile phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile
  • Gradient: 5% B to 95% B over 10 min, hold 3 min
  • Flow rate: 0.3 mL/min, column temperature: 40°C
  • Ionization: Electrospray positive mode
  • Mass analyzer: Time-of-flight or triple quadrupole with targeted MS/MS [2] [5]

Pathway Visualization

The N-oxidation degradation pathway of methamphetamine by activated peroxide systems involves multiple intermediates culminating in this compound formation. The following diagram illustrates this pathway and key experimental workflows:

G cluster0 Experimental Workflow Methamphetamine Methamphetamine Intermediate1 N-Oxidized Intermediate Methamphetamine->Intermediate1 Step 1 N-Oxidation Intermediate2 Carbinolamine Intermediate Intermediate1->Intermediate2 Step 2 Molecular Rearrangement PhenylacetoneOxime This compound Intermediate2->PhenylacetoneOxime Step 3 Dehydration Benzaldehyde Benzaldehyde Intermediate2->Benzaldehyde Alternative Pathway P2P Phenyl-2-Propanone (P2P) PhenylacetoneOxime->P2P Acidic Conditions SamplePrep Sample Preparation (Methamphetamine solution or contaminated material) PeroxideTreatment Activated Peroxide Treatment (Bio-Oxygen Chem Decon) SamplePrep->PeroxideTreatment ReactionMonitoring Reaction Monitoring (Time points: 0, 5, 15, 30, 60, 90 min) PeroxideTreatment->ReactionMonitoring Extraction Sample Extraction (Dichloromethane, 3 × 2 mL) ReactionMonitoring->Extraction Analysis Instrumental Analysis (GC-MS, LC-MS) Extraction->Analysis

*Figure 1: N-Oxidation Pathway and Experimental Workflow for Methamphetamine Decontamination*

The pathway initiates with N-oxidation of the methamphetamine molecule, forming oxidized intermediates detected via LC-MS analysis. These intermediates undergo molecular rearrangement to form carbinolamine intermediates, which subsequently dehydrate to form the stable This compound product. Under acidic conditions or through alternative degradation pathways, this compound may hydrolyze to form phenyl-2-propanone or undergo cleavage to benzaldehyde. [2] [6]

Discussion

Applications and Implications

The identification of This compound as a characteristic transformation product provides a valuable chemical marker for monitoring the efficacy of peroxide-based decontamination operations. This application is particularly relevant for environmental testing companies and public health agencies responsible for verifying successful remediation of contaminated properties. Rather than solely monitoring the disappearance of methamphetamine, analysts can now track the formation and subsequent disappearance of this compound to ensure complete degradation rather than mere surface transfer. [2]

From a toxicological perspective, understanding the decomposition pathway is essential for evaluating potential health risks associated with remediation byproducts. While this compound itself may present different toxicity profiles compared to the parent methamphetamine compound, the N-oxygenated intermediates identified through LC-MS analysis may have distinct biological activities that warrant further investigation. This information is crucial for developing comprehensive risk assessments that account for both parent compounds and transformation products during and after decontamination procedures. [2] [3]

Limitations and Research Needs

Current understanding of the environmental behavior and persistence of this compound and associated transformation products remains limited. Future research should investigate the long-term stability of these compounds in building materials and their potential for re-emission following remediation. Additionally, studies examining the dermal absorption and inhalation risks of transformation products would strengthen exposure assessments and refine safety guidelines. [2]

The transfer efficiency of these transformation products from contaminated surfaces to humans through direct contact or airborne pathways represents another critical knowledge gap. Research simulating realistic exposure scenarios would help quantify potential risks and inform the development of appropriate personal protective equipment for remediation workers. Furthermore, investigations into the potential for secondary contamination from retained transformation products in porous building materials would provide valuable insights for improving remediation protocols. [1] [5]

Conclusion

The formation of This compound during activated peroxide-based decontamination of methamphetamine provides both a valuable marker for monitoring remediation efficacy and important insights into the underlying chemical transformation mechanisms. The protocols and analytical methods detailed in these Application Notes provide researchers and remediation professionals with standardized approaches for investigating and verifying methamphetamine degradation. The pseudo-first-order kinetics observed for these reactions suggest efficient decomposition under appropriate conditions, while the identification of multiple transformation products highlights the complexity of the degradation process.

Future research directions should focus on elucidating the environmental fate of this compound and other transformation products, their potential toxicological profiles, and optimization of decontamination protocols to ensure complete degradation while minimizing potentially hazardous intermediates. Integration of this chemical understanding with exposure assessment studies will enable development of more comprehensive risk-based guidelines that adequately protect public health while supporting efficient remediation of contaminated properties.

References

Phenylacetone Oxime Metabolite Identification in Liver Microsomes: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Phenylacetone oxime (PAOx) is a known intermediate in the metabolic pathway of amphetamine and its analogues [1]. Its identification in liver microsomes is crucial for understanding the bioactivation and detoxification mechanisms of these substances. The formation of this oxime occurs via a distinct N-oxygenation pathway that differs from the classic cytochrome P450-mediated reactions [2] [3]. These notes provide a detailed protocol for researchers to identify and characterize this compound as a metabolite in rat and human liver microsomal systems, which is essential for accurate metabolic profiling in drug development and toxicology studies.

Background and Significance

The metabolic conversion of amphetamine to this compound represents a significant deamination route. Early studies identified this compound as a key intermediate, leading to the production of phenylacetone and subsequently benzoic acid [4]. This pathway is now recognized to be catalyzed primarily by the flavin-containing monooxygenase (FMO) enzyme system, particularly FMO3 in humans [3] [5]. Understanding this pathway has implications beyond basic metabolism, as it plays a role in the decontamination of methamphetamine-contaminated environments, where similar N-oxidation reactions occur with hydrogen peroxide-based cleaning agents [6].

Experimental Protocols

Reagents and Materials
  • Microsomal Preparation: Liver microsomes from Sprague-Dawley rats (or human liver microsomes for interspecies comparison)
  • Test Compound: N-hydroxyamphetamine (NOHA) as the precursor substrate [2]
  • Co-factors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM magnesium chloride) [2]
  • Inhibition Reagents: Superoxide dismutase (SOD), catalase (CAT), azide, mannitol, carbon monoxide (CO), SKF-525A, DPEA for mechanism studies [2]
  • Buffers: 0.1 M Potassium phosphate buffer, pH 7.4
  • Analytical Standards: this compound for HPLC/GC-MS calibration [7]
Equipment
  • Incubation Equipment: Water bath or incubator capable of maintaining 37°C
  • Centrifugation: High-speed centrifuge for microsomal preparation
  • Analytical Instrumentation:
    • HPLC system with UV/Vis detector or
    • Gas Chromatography-Mass Spectrometry (GC-MS) system [6]
  • Sample Preparation: Vortex mixer, micropipettes, incubation vials
Detailed Methodologies
3.3.1. Microsomal Incubation Protocol
  • Preparation of Incubation Mixture: In a final volume of 0.5 mL, combine the following components:

    • 0.1 M Potassium phosphate buffer, pH 7.4
    • Liver microsomes (0.5-1.0 mg protein/mL)
    • NADPH regenerating system (as specified in section 3.1)
    • N-hydroxyamphetamine (typically 100-500 μM)
  • Control Preparations:

    • Prepare a negative control without NADPH to confirm NADPH-dependence.
    • Prepare a negative control without substrate to identify background interference.
    • Prepare a positive control with known FMO substrates if available.
  • Incubation Conditions:

    • Pre-incubate the mixture (without NADPH) for 3 minutes at 37°C.
    • Initiate the reaction by adding the NADPH regenerating system.
    • Incubate at 37°C for 30-60 minutes with gentle shaking.
    • Terminate the reaction by adding 0.5 mL of ice-cold acetonitrile or methanol.
  • Sample Processing:

    • Centrifuge at 10,000 × g for 10 minutes to precipitate proteins.
    • Collect the supernatant for analysis by HPLC or GC-MS.
    • For GC-MS analysis, extract with a suitable organic solvent (e.g., ethyl acetate) and concentrate under nitrogen if necessary [6].
3.3.2. Mechanism Elucidation Studies

To confirm the involvement of FMO versus cytochrome P450, perform additional incubations under the following conditions [2]:

  • Heat Treatment: Pre-incubate microsomes at 50°C for 1 minute to inactivate FMO.
  • Carbon Monoxide Inhibition: Use a 2:1 ratio of CO:O₂ in the incubation atmosphere.
  • Chemical Inhibition: Include in separate incubations:
    • SKF-525A (50-100 μM)
    • DPEA (50-100 μM)
  • Reactive Oxygen Species Scavengers: Add to individual incubations:
    • Superoxide dismutase (SOD)
    • Catalase (CAT)
    • Sodium azide
    • Mannitol
Analytical Detection and Quantification
3.4.1. HPLC Analysis
  • Column: C18 reverse-phase column (150 × 4.6 mm, 5 μm)
  • Mobile Phase: Gradient of water and acetonitrile (e.g., 20-80% acetonitrile over 20 minutes)
  • Flow Rate: 1.0 mL/min
  • Detection: UV detection at 210-254 nm
  • Identification: Compare retention time with authentic this compound standard
3.4.2. GC-MS Analysis [6]
  • Column: Non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 μm)
  • Injector Temperature: 250°C
  • Oven Program: 60°C (hold 1 min), ramp to 300°C at 20°C/min, hold 5 min
  • Ionization: Electron impact (EI) at 70 eV
  • Detection: Selected ion monitoring (SIM) or full scan (m/z 50-500)
  • Characteristic Ions: this compound (C9H11NO) has a molecular weight of 149 and may fragment to m/z 134 [M-CH3]+, 105 [M-NOH]+, and 77 [C6H5]+

Data Presentation

Expected Results and Data Interpretation

Under optimal conditions, the conversion of N-hydroxyamphetamine to this compound should be NADPH-dependent. The reaction should not be significantly inhibited by cytochrome P450 inhibitors (SKF-525A, DPEA, CO) or reactive oxygen species scavengers, indicating a primary role for FMO rather than cytochrome P450 enzymes [2].

Table 1: Expected Effects of Various Treatments on this compound Formation in Rat Liver Microsomes

Treatment Expected Effect on PAOx Formation Interpretation
Complete System Maximum formation Baseline reaction rate
Minus NADPH >90% inhibition Confirms NADPH dependence
Heat-treated microsomes Significant inhibition Confirms enzymatic nature; indicates FMO involvement
CO/O₂ (2:1) Minimal inhibition Suggests non-P450 mediated reaction
SKF-525A or DPEA Minimal inhibition Further confirms non-P450 mediation
SOD, Catalase, Azide, Mannitol Minimal inhibition Rules out involvement of reactive oxygen species
Metabolic Pathway Visualization

The following diagram illustrates the established metabolic pathway for the formation of this compound from amphetamine in liver microsomes:

G Amphetamine Amphetamine NOHA NOHA Amphetamine->NOHA N-Hydroxylation   (FMO3) PAOx PAOx NOHA->PAOx Oxidation   (Microsomal FMO) Phenylacetone Phenylacetone PAOx->Phenylacetone Hydrolysis

Figure 1: Metabolic Pathway from Amphetamine to this compound. This simplified pathway shows the two key enzymatic steps leading to this compound formation, primarily mediated by flavin-containing monooxygenases (FMOs).

Experimental Workflow

The complete experimental process from sample preparation to data analysis is summarized below:

G MicrosomePrep Microsome Preparation IncubationMix Prepare Incubation Mixture MicrosomePrep->IncubationMix NADPHAdd Add NADPH to Initiate IncubationMix->NADPHAdd Incubate Incubate at 37°C NADPHAdd->Incubate StopReaction Stop Reaction (Organic Solvent) Incubate->StopReaction Analyze Analyze by HPLC/GC-MS StopReaction->Analyze Interpret Data Interpretation Analyze->Interpret

Figure 2: Experimental Workflow for Metabolite Identification. The sequential steps involved in the incubation and analysis of liver microsomes for this compound production.

Troubleshooting and Technical Notes

  • Low Metabolite Yield: Ensure fresh NADPH regenerating system is used. Check microsomal protein activity and increase incubation time if necessary.
  • High Background Noise: Use HPLC/GC-MS grade solvents. Include appropriate negative controls (minus NADPH, minus substrate).
  • Lack of NADPH Dependence: Contamination of buffers with enzymes or cofactors. Prepare fresh buffers and ensure proper handling.
  • Inconsistent Results Between Species: Note that significant species differences exist in FMO expression and activity. Human FMO3 is the primary enzyme for this conversion in humans [3].
  • Confirmation of Metabolite Identity: Always use authentic standards when possible. For GC-MS, compare retention times and mass fragmentation patterns with known standards.

Conclusion

The protocol outlined above provides a reliable method for identifying this compound as a metabolite in liver microsomes. The key advantage of this understanding is the recognition that this conversion occurs primarily through FMO-mediated N-oxygenation rather than the cytochrome P450 system, which has significant implications for predicting drug-drug interactions and metabolic stability [5]. Researchers should consider this pathway when studying the metabolism of amphetamine-like compounds, particularly in human liver models where FMO3 is the predominant form.

References

Comprehensive Application Notes and Protocols: Phenylacetone Oxime as a Versatile Synthetic Intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phenylacetone Oxime

This compound (1-phenylpropan-2-one oxime, CAS #13213-36-0) is a specialized organic compound with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol. This oxime derivative serves as a valuable synthetic intermediate in various chemical transformations, ranging from pharmaceutical synthesis to forensic science applications. As a versatile chemical building block, this compound enables access to diverse molecular architectures through straightforward chemical reactions. Its structural features, including the oxime functional group and aromatic system, provide multiple sites for chemical modification and participation in various reaction types, including cyclizations, oxidations, and functional group interconversions. Recent research has also revealed its significance as a metabolic intermediate in the biological processing of amphetamine-type stimulants and as a key degradation product in chemical decontamination processes [1] [2].

The applications of this compound span multiple scientific disciplines. In medicinal chemistry, it serves as a precursor for various nitrogen-containing heterocycles. In forensic science, it appears as a diagnostic marker in methamphetamine decontamination processes. In plant biochemistry, related oxime structures function as intermediates in specialized metabolism [3]. This diversity of applications, combined with its interesting chemical properties, makes this compound a compound of significant interest to researchers across multiple fields.

Chemical Identity and Properties

Basic Chemical and Physical Properties

This compound possesses distinct chemical and physical properties that influence its handling, reactivity, and applications:

  • Molecular Formula: C₉H₁₁NO
  • Molecular Weight: 149.19 g/mol
  • CAS Registry Number: 13213-36-0
  • Structural Features: The molecule consists of a phenyl ring attached to a propan-2-one oxime skeleton, containing both an aromatic system and an oxime functional group (-C=N-OH) that provides significant reactivity [4].
Commercial Availability

This compound is available from several specialty chemical suppliers, though it remains a relatively specialized compound:

Table 1: Commercial Sources of this compound

Supplier Catalog Number Purity Package Size Price
TRC P400063 Standard 200mg $240
Crysdot CD12153877 95+% 1g $574

[4]

The significant price differential reflects both purity differences and supplier pricing strategies. For research purposes, the compound is generally supplied as a solid or oil and should be stored under inert atmosphere at reduced temperatures to prevent decomposition.

Synthetic Applications and Pathways

Overview of Synthetic Utility

This compound serves as a key intermediate in several important synthetic pathways:

  • Forensic Science and Decontamination: this compound is identified as a distinctive degradation product formed when methamphetamine is treated with activated hydrogen peroxide-based decontamination solutions. The reaction follows pseudo-first-order kinetics with a rate constant of (1.9 ± 0.4) × 10⁻² min⁻¹ [1]. This transformation provides a valuable marker for assessing decontamination effectiveness in former methamphetamine production facilities.

  • Pharmaceutical Synthesis: The oxime functionality serves as a versatile handle for the synthesis of nitrogen-containing heterocycles, which are privileged structures in pharmaceutical compounds. Recent methodology demonstrates the use of this compound in the preparation of pyrroles through visible-light-induced formal cycloaddition with azirines [4].

  • Biochemical Studies: In mammalian systems, this compound occurs as a hepatic microsomal metabolite of N-hydroxyamphetamine. This NADPH-dependent N-oxidation pathway represents a significant biotransformation route for amphetamine-type compounds [2].

  • Plant Specialized Metabolism: While not directly studied with this compound itself, structurally related oximes serve as key intermediates in the biosynthesis of defense compounds in plants, including cyanogenic glucosides and glucosinolates [3].

Comparative Analysis of Synthetic Routes

Table 2: Synthetic Pathways to this compound and Related Compounds

Starting Material Key Reagents Reaction Conditions Yield Application Notes
Phenyl-2-propanone Hydroxylamine hydrochloride, sodium acetate Methanol, reflux, 3-24 hours 88-90% [5] Direct oxime formation; requires distillation at 154-156°C/30mmHg
4-Hydroxyphenylacetic acid Multiple steps including esterification, reduction, oxidation, oximation Multi-step sequence with purification after each step Excellent overall yield [3] Provides geometric isomers (E/Z); suitable for isotopic labeling
Acetophenone Hydroxylamine hydrochloride, sodium acetate Methanol, reflux, 3 hours High yield [6] Forms acetophenone oxime as model compound
N-Hydroxyamphetamine Rat liver microsomes, NADPH Oxygen, 37°C, physiological pH Enzyme-dependent [2] Biochemical pathway; not practical for synthesis

Experimental Protocols

Protocol 1: Synthesis of Oximes from Ketones (General Method)

This general procedure describes the synthesis of oximes from ketones, adaptable for this compound synthesis from phenyl-2-propanone [5] [6].

4.1.1 Materials and Equipment
  • Starting Material: Phenyl-2-propanone (1.0 equiv)
  • Reagents:
    • Hydroxylamine hydrochloride (1.2 equiv)
    • Anhydrous sodium acetate (1.5 equiv)
    • Anhydrous methanol (distilled from magnesium turnings)
    • Ethyl acetate (ACS grade)
    • Hexane (ACS grade)
  • Equipment:
    • 250 mL round-bottom flask equipped with a football-shaped Teflon-coated magnetic stir bar
    • Water-cooled reflux condenser (20-30 cm)
    • Heating mantle with temperature control
    • Rotary evaporator with vacuum pump
    • Buchner funnel with filter paper
    • TLC plates (silica gel 60 F₂₅₄)
4.1.2 Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask, combine hydroxylamine hydrochloride (1.2 equiv) and anhydrous sodium acetate (1.5 equiv) in anhydrous methanol (50 mL per 10 mmol of ketone).

  • Ketone Addition: Add phenyl-2-propanone (1.0 equiv, 134.18 g/mol) to the reaction mixture with continuous stirring.

  • Reflux: Attach a water-cooled reflux condenser and heat the reaction mixture at reflux (65-70°C bath temperature) with vigorous stirring for 3-24 hours. Monitor reaction progress by TLC (hexane/ethyl acetate 10:1, v/v).

  • Work-up: After completion (as indicated by TLC), cool the reaction mixture to room temperature and remove methanol under reduced pressure using a rotary evaporator (40°C, 100-200 mmHg).

  • Extraction: Dissolve the residue in ethyl acetate (50 mL per 10 mmol ketone) and transfer to a separatory funnel. Wash with brine (2 × 30 mL), dry the organic layer over anhydrous magnesium sulfate, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude oxime as a solid or oil.

  • Purification: Purify the crude product by recrystallization (hexane/ethyl acetate) or flash column chromatography (hexane/ethyl acetate gradient) to obtain pure this compound.

  • Characterization: Confirm identity and purity by ( ^1H ) NMR, GC-MS, and melting point determination.

4.1.3 Safety Considerations
  • Perform all operations in a well-ventilated fume hood.
  • Wear appropriate personal protective equipment including lab coat, safety glasses, and chemical-resistant gloves.
  • Hydroxylamine hydrochloride may cause skin and respiratory irritation.
  • Methanol is flammable and toxic; avoid inhalation and skin contact.
  • Ensure proper grounding of glassware to prevent static discharge when handling flammable solvents.
Protocol 2: Multi-Step Synthesis from Phenylacetic Acid

This advanced protocol describes a multi-step synthesis of para-hydroxythis compound from phenylacetic acid, demonstrating the conversion of carboxylic acids to oxime derivatives [3].

4.2.1 Materials and Specialized Equipment
  • Starting Material: 4-Hydroxyphenylacetic acid (1.0 equiv)
  • Reagents:
    • tert-Butyldiphenylchlorosilane (TBDPS-Cl, 1.1 equiv)
    • Imidazole (2.0 equiv)
    • Lithium aluminum hydride (1.2 equiv, for reduction) or sodium borohydride (alternative)
    • Dess-Martin periodinane (1.2 equiv)
    • Hydroxylamine hydrochloride (1.5 equiv)
    • Sodium carbonate (2.0 equiv)
    • Tetrabutylammonium fluoride (TBAF, 1.1 equiv)
    • Anhydrous DMF, THF, dichloromethane
  • Special Equipment:
    • Schlenk line for air-sensitive reactions
    • Temperature-controlled oil bath
    • Flash chromatography system
    • Moisture-protected glassware
4.2.2 Detailed Synthetic Procedure

Step 1: Esterification

  • Convert 4-hydroxyphenylacetic acid to its methyl ester using trimethylsilyl chloride in methanol.
  • Stir at room temperature for 12 hours until complete conversion (monitor by TLC).
  • Isolate the ester by extraction with dichloromethane and evaporation.

Step 2: Silylation

  • Dissolve the methyl ester in anhydrous DMF under nitrogen atmosphere.
  • Add imidazole (2.0 equiv) followed by tert-butyldiphenylchlorosilane (TBDPS-Cl, 1.1 equiv).
  • Stir at room temperature for 4-6 hours until complete protection of the phenolic OH.
  • Pour into ice-water and extract with ethyl acetate.
  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Step 3: Reduction

  • Dissolve the silylated ester in anhydrous THF under nitrogen.
  • Cool to 0°C and carefully add lithium aluminum hydride (1.2 equiv) portionwise.
  • After addition, warm to room temperature and stir for 2-4 hours.
  • Quench carefully with saturated aqueous Na₂SO₄, filter, and concentrate.

Step 4: Oxidation

  • Dissolve the alcohol in anhydrous dichloromethane.
  • Add Dess-Martin periodinane (1.2 equiv) at 0°C.
  • Warm to room temperature and stir for 2-3 hours.
  • Quench with saturated NaHCO₃ and Na₂S₂O₃ solution.
  • Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Step 5: Oximation

  • Dissolve the aldehyde in methanol/water mixture (4:1).
  • Add hydroxylamine hydrochloride (1.5 equiv) and sodium carbonate (2.0 equiv).
  • Stir at room temperature for 2-4 hours.
  • Concentrate under reduced pressure and extract with ethyl acetate.

Step 6: Deprotection

  • Dissolve the silylated oxime in THF.
  • Add tetrabutylammonium fluoride (1.1 equiv) at 0°C.
  • Stir at room temperature for 2-4 hours.
  • Concentrate and purify by flash chromatography to obtain the target oxime.
4.2.3 Advanced Purification Techniques
  • For isomeric separation, recrystallize from CHCl₃/n-pentane to obtain a Z/E mixture (75:25 ratio).
  • Alternatively, recrystallization from dichloromethane/toluene affords almost pure Z-isomer (Z/E ratio = 94:06) [3].
  • For challenging separations, use preparative HPLC with normal phase silica column.

Analytical Characterization and Quality Control

Spectroscopic Characterization

Proper characterization of this compound and related compounds is essential for quality control and identity confirmation:

  • ( ^1H ) NMR Spectroscopy: Expected signals include oxime proton (δ 8.5-9.0 ppm, broad), aromatic protons (δ 7.2-7.4 ppm, multiplet), methine proton adjacent to oxime (δ 3.5-4.0 ppm), and methyl group (δ 1.8-2.2 ppm). The E and Z isomers may show distinct chemical shifts, particularly for the methine and methyl protons [3].

  • GC-MS Analysis: Characteristic electron impact mass spectrum should show molecular ion at m/z 149, with key fragments at m/z 134 (loss of CH₃), 117 (loss of OH), 105 (benzyl cation), and 77 (phenyl cation). GC retention time should be established against authentic standards [1].

  • LC-MS Analysis: Particularly useful for detecting N-oxygenated intermediates and polar degradation products. Electrospray ionization in positive mode typically shows [M+H]+ ion at m/z 150. LC-MS is invaluable for studying metabolic and degradation pathways [1].

  • Melting Point Determination: For purified isomers, determine melting point using standard capillary methods. Pure Z-isomer typically has higher melting point than E-isomer or mixtures.

Purity Assessment and Method Validation
  • Establish purity by HPLC with UV detection (210-254 nm) against certified reference standards.
  • Validate analytical methods for specificity, accuracy, precision, and linearity according to ICH guidelines.
  • For forensic applications, ensure method validation meets SWGDRUG recommendations.

Safety, Handling, and Regulatory Compliance

Safety Considerations

This compound and its precursors require careful handling to ensure laboratory safety:

  • Toxicity Profile: While comprehensive toxicity data for this compound is limited, related oximes may exhibit moderate toxicity. Assume potential health hazards and implement appropriate controls.

  • Personal Protective Equipment: Wear appropriate PPE including nitrile gloves, chemical-resistant lab coat, and safety goggles. Use respiratory protection when handling powders.

  • Engineering Controls: Perform all operations in a properly functioning fume hood. Ensure adequate ventilation in the laboratory.

  • Storage Conditions: Store under inert atmosphere (argon or nitrogen) at 2-8°C in sealed containers. Protect from light to prevent decomposition.

Regulatory Status
  • Phenylacetone (the precursor ketone) is listed as a Schedule II controlled substance in the United States under the Controlled Substances Act due to its use in illicit amphetamine production [7].

  • This compound itself may be subject to control as a drug precursor in many jurisdictions. Researchers should verify local regulations before synthesis or acquisition.

  • International regulations vary; consult national controlled substances legislation for specific requirements (e.g., ANVISA in Brazil, DEA in the United States) [7].

  • For international transfers, check the International Narcotics Control Board (INCB) list of monitored precursors.

Pathway and Relationship Visualization

The following diagram illustrates the key synthetic and metabolic pathways involving this compound, highlighting its central role in both synthetic and biological contexts:

G Synthetic and Metabolic Pathways of this compound PAA Phenylacetic Acid P2P Phenyl-2-Propanone (P2P) PAA->P2P Decarboxylation or Lead Acetate Method Oximation Oximation NH2OH·HCl/Na2CO3 P2P->Oximation PAOx This compound (PAOx) Degradation Decomposition Products PAOx->Degradation Further Oxidation Photocycloadd Visible-Light-Induced Cycloaddition PAOx->Photocycloadd Amphetamine Amphetamine Decontam H2O2 Decontamination Amphetamine->Decontam Metabolic Hepatic Metabolism Rat Liver Microsomes Amphetamine->Metabolic NOHA N-Hydroxyamphetamine (NOHA) Oxidation Oxidative Deamination FMO3 Enzyme NOHA->Oxidation Pyrroles Pyrroles Oximation->PAOx Oxidation->PAOx Decontam->PAOx Photocycloadd->Pyrroles Metabolic->NOHA

Figure 1: Synthetic and Metabolic Pathways of this compound

This diagram illustrates the central position of this compound in diverse chemical and biological pathways, including synthetic routes from phenylacetic acid and phenyl-2-propanone, metabolic transformations in biological systems, and forensic degradation pathways.

Applications in Research and Industry

Forensic Science Applications

In forensic science, this compound serves as an important chemical marker for methamphetamine decontamination operations. When methamphetamine-contaminated surfaces are treated with activated hydrogen peroxide solutions, this compound forms as a distinctive degradation product with pseudo-first-order kinetics (rate constant: (1.9 ± 0.4) × 10⁻² min⁻¹) [1]. This transformation provides forensic chemists with a reliable indicator for assessing the effectiveness of decontamination procedures in former clandestine laboratory sites. The detection and quantification of this compound, typically performed by GC-MS or LC-MS, allows authorities to verify successful remediation of contaminated properties.

Pharmaceutical Synthesis

This compound serves as a versatile building block for the synthesis of nitrogen-containing heterocycles, which are privileged structures in pharmaceutical compounds. Recent methodological advances demonstrate its use in visible-light-induced formal cycloadditions with azirines to prepare substituted pyrroles [4]. This photochemical approach represents an environmentally benign strategy for heterocycle synthesis, leveraging sustainable energy inputs and typically proceeding under mild conditions with excellent functional group compatibility.

Biochemical and Metabolic Studies

In biochemical contexts, this compound has been identified as a hepatic microsomal metabolite of N-hydroxyamphetamine in rat liver preparations [2]. This NADPH-dependent N-oxidation pathway is catalyzed by flavin-containing monooxygenase enzymes rather than cytochrome P450 systems. The conversion represents a significant detoxification pathway for amphetamine-type compounds in mammalian systems, with this compound serving as a more readily excreted metabolite than the parent amine compounds.

Troubleshooting and Technical Notes

Common Experimental Challenges
  • Low Yields in Oximation: If oxime formation yields are suboptimal, ensure strict control of pH during the reaction. The oximation proceeds best in slightly basic conditions. Check the quality of hydroxylamine hydrochloride, as it can degrade upon storage.

  • Isomer Separation Difficulties: Separation of E and Z isomers can be challenging. Consider recrystallization optimization with different solvent combinations (CHCl₃/n-pentane or dichloromethane/toluene) [3]. For particularly stubborn separations, preparative HPLC with normal phase silica may be required.

  • Oxime Instability: Some oximes can be prone to hydrolysis or decomposition. Store products under inert atmosphere at reduced temperatures. Avoid strong acidic conditions that might hydrolyze the oxime functionality.

  • Analytical Challenges: Oximes may show poor GC behavior due to thermal decomposition. Consider using milder LC-MS techniques for accurate analysis. For NMR characterization, ensure anhydrous conditions to prevent water interference.

Scale-Up Considerations
  • For large-scale oximation reactions, carefully control the exotherm when adding reagents.
  • Consider continuous flow processing for improved safety and efficiency in oxime formation.
  • Implement in-process analytical controls (e.g., inline IR or UV) to monitor reaction progress.
  • For the multi-step synthesis from phenylacetic acid, optimize isolation procedures to minimize purification between steps.

Conclusion

This compound represents a versatile synthetic intermediate with applications spanning pharmaceutical synthesis, forensic science, and biochemical research. Its synthetic accessibility from readily available starting materials, combined with the reactivity of the oxime functional group, enables diverse chemical transformations. The experimental protocols provided in this application note offer reliable methods for the preparation and characterization of this compound and related compounds.

Future research directions may explore the use of this compound in new photochemical transformations, development of stereoselective synthesis methods for individual geometric isomers, and further investigation of its role in metabolic pathways of amphetamine-type compounds. As synthetic methodologies continue to advance, particularly in the areas of green chemistry and photochemical activation, the utility of this compound as a synthetic building block is likely to expand further.

References

phenylacetone oxime coordination chemistry ligand properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Phenylacetone Oxime

The table below summarizes the basic identifying information and chemical properties of this compound as found in chemical databases [1] [2].

Property Description
Chemical Name This compound [1] [2]
CAS Number 13213-36-0 [2]
Molecular Formula C₉H₁₁NO [1] [2]
Molecular Weight 149.19 g/mol [2]
Synonyms 1-Phenylpropan-2-one oxime; 1-Phenylpropane-2-oneoxime [2]
Reported Use A useful research chemical, e.g., in the preparation of pyrroles [2].

Experimental Context and Protocols

This compound is identified in specific experimental contexts, primarily as a reaction product.

Oxidative Decontamination of Methamphetamine

A key study investigated the oxidative decontamination of methamphetamine using an activated hydrogen peroxide product (Bio-Oxygen Chem Decon) [3].

  • Objective: To understand the degradation pathway of methamphetamine under oxidative conditions.
  • Methodology: Methamphetamine was subjected to oxidation, and the products were identified using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) [3].
  • Observation: this compound was identified as a distinctive major oxidation product from methamphetamine. In contrast, the oxidation of ephedrine primarily yielded benzaldehyde [3].
  • Significance: The formation of this compound and other N-oxygenated intermediates helped elucidate an N-oxidation decomposition pathway. This pathway is reminiscent of the metabolic action of flavin-containing monooxygenase (FMO) enzymes in the human liver [3].

This relationship between methamphetamine, its metabolic pathway, and the resulting this compound is illustrated below.

G Methamphetamine Methamphetamine Metabolism Metabolism Methamphetamine->Metabolism FMO3 Enzyme PhenylacetoneOxime PhenylacetoneOxime Metabolism->PhenylacetoneOxime Oxidative Deamination Phenylacetone Phenylacetone PhenylacetoneOxime->Phenylacetone Further Degradation HippuricAcid HippuricAcid Phenylacetone->HippuricAcid Oxidation & Conjugation

Key Characteristics as a Ligand

The search results do not provide explicit data on coordination complexes of this compound. Its potential ligand properties can be inferred from its molecular structure:

  • Potential Donor Atoms: The molecule contains oxygen (oxime hydroxyl) and nitrogen (oxime) atoms, which are potential sites for coordination to metal centers.
  • Reactivity Clue: Its identification as an N-oxidation product and intermediate suggests the nitrogen atom is a reactive site [3], making it a plausible ligand for metal coordination.

Important Safety and Regulatory Note

Phenylacetone, the ketone precursor to this compound, is a Schedule II controlled substance in the United States as it is a known precursor in the illicit synthesis of amphetamine and methamphetamine [4]. Researchers must be aware of and comply with all relevant regulations when handling precursor chemicals.

References

optimizing phenylacetone oxime synthesis yield

Author: Smolecule Technical Support Team. Date: February 2026

Phenylacetone (P2P) Synthesis Methods

The table below summarizes several laboratory-scale synthesis routes for phenylacetone (P2P), a direct precursor to phenylacetone oxime. Yields can vary significantly based on the specific protocol, reagent quality, and execution [1] [2].

Method Key Starting Material Key Reagents & Conditions Reported Yield Key Optimization Notes
Benzyl Cyanide Route [1] [2] Benzyl cyanide Sodium ethoxide, ethyl acetate, then H₂SO₄ hydrolysis 77-86% (from intermediate) Critical steps: dry solvents, controlled temperature during hydrolysis to prevent charring [1].
Phenylacetic Acid (Sodium Acetate) [1] [2] Phenylacetic acid Acetic anhydride (large excess), anhydrous sodium acetate, 145-150°C 50-56% Crucial: Molar excess of acetic anhydride prevents self-condensation into dibenzyl ketone [1] [2].
Phenylacetic Acid (Lead Acetate) [1] Phenylacetic acid Lead(II) acetate, destructive distillation Not specified Environmentally hazardous. Calcium acetate may be a safer alternative [1].
Nitroalkylation of Benzene [2] Benzene, 2-nitropropene Titanium tetrachloride (TiCl₄) or Triflic acid (CF₃SO₃H) ~70-85% Requires careful handling of highly reactive/moisture-sensitive reagents [2].

Troubleshooting FAQ: Phenylacetone Synthesis

Based on common laboratory challenges, here are some specific issues and solutions:

  • Problem: Low yield in the Benzyl Cyanide route during the hydrolysis step.

    • Cause: The intermediate, alpha-phenylacetoacetonitrile, must be handled correctly. Using the product dry can cause charring upon contact with concentrated sulfuric acid [1].
    • Solution: The procedure specifies that if dry nitrile is used, half its weight of water should be added to the sulfuric acid first to prevent this issue [1].
  • Problem: Low or no yield in the Phenylacetic Acid / Acetic Anhydride route.

    • Cause 1: Insufficient molar ratio of Acetic Anhydride to Phenylacetic Acid. A low ratio leads to the formation of useless dibenzyl ketone [1] [2].
    • Solution: Maintain a large excess of acetic anhydride. One protocol uses a 10:1 ratio for a 33% yield, while a 16.6:1 ratio increased the yield to 51.6% [1].
    • Cause 2: Incomplete reaction or workup. The reaction requires long reflux times (e.g., 20-40 hours) [1] [2].
    • Solution: Ensure adequate heating and reaction time. During workup, wash the organic layers with cold, diluted sodium hydroxide to hydrolyze any formed enol esters back to the desired ketone [1] [2].
  • Problem: Precipitate does not form when neutralizing the sodium salt in the Benzyl Cyanide route.

    • Context: A user on a science forum reported this issue, noting that the sodium salt seemed to "disappear" upon adding glacial acetic acid, even at low temperatures [3].
    • Expert Advice: A respondent advised following the experimental details exactly and noted that yields can be poor even when done correctly. They also highlighted that acetic acid is a weak acid and should not be substituted for stronger acids like sulfuric or phosphoric unless the procedure specifies it [3].
    • Solution: Adhere strictly to the published procedure. One user found success by skipping the initial isolation of the sodium salt and proceeding directly to the aqueous workup after the reaction mixture had rested, which provided a lower but functional yield [3].

Workflow: From Precursors to this compound

The following diagram illustrates the relationship between the different synthesis paths for phenylacetone and its subsequent conversion to the target compound, this compound.

G BenzylCyanide Benzyl Cyanide Intermediate Synthesis Step BenzylCyanide->Intermediate Claisen Condensation & Hydrolysis PhenylaceticAcid Phenylacetic Acid PhenylaceticAcid->Intermediate Decarboxylation Benzene Benzene Benzene->Intermediate Nitroalkylation P2P Phenylacetone (P2P) Intermediate->P2P Oxime This compound P2P->Oxime Reaction with Hydroxylamine

Important Technical Note

The information provided is based on historical and technical chemical literature. Several precursors and the final product, this compound, are regulated substances in many jurisdictions due to their potential use in the illicit synthesis of controlled drugs [4]. Researchers must ensure all work complies with local and international laws and is conducted in a safe, legal, and ethical manner.

References

phenylacetone oxime purification methods

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

Understanding the basic properties of a compound is the first step in planning its purification. The table below summarizes the key identified data for phenylacetone oxime.

Property Value / Description
IUPAC Name 1-Phenylpropane-2-one oxime [1]
CAS Registry Number 13213-36-0 [1]
Molecular Formula C₉H₁₁NO [1]
Molecular Weight 149.19 g/mol [1]
Boiling Point 285.7 °C at 760 mmHg [1]
Flash Point 169.2 °C [1]
Density 0.99 g/cm³ [1]
Appearance Described as a "colorless oil" in synthesis procedures [2]

Synthesis Context and Formation Pathways

This compound is encountered in specific chemical contexts, primarily as an intermediate in synthesis and as a degradation product [2] [3] [4].

The diagram below illustrates the pathways where this compound appears, based on the literature.

G Methamphetamine Methamphetamine Degradation Oxidative Degradation Methamphetamine->Degradation undergoes P2P Phenylacetone (P2P) Oxime This compound P2P->Oxime further oxidation H2O2 H2O2 / Fe-TAML H2O2->Degradation catalyzes Degradation->P2P primary product

In synthetic chemistry, it is noted as a direct precursor that can be hydrolyzed to phenyl-2-propanone (P2P) [2]. In oxidative degradation, it is a distinctive product from the reaction of methamphetamine with activated hydrogen peroxide systems [3] [4].

Purification Guidance and Troubleshooting

While explicit protocols for purifying this compound are not detailed in the search results, the following guidance is compiled from general principles and related context.

Recommended Purification Method: Recrystallization

Recrystallization is a standard technique for purifying solid compounds. The following workflow and troubleshooting guide are based on general laboratory practice, as the specific solvent for this compound is not stated in the available sources.

G Start Select Solvent Step1 Dissolve crude compound in minimum hot solvent Start->Step1 Step2 Hot filtration to remove insoluble impurities Step1->Step2 Step3 Cool solution slowly to induce crystallization Step2->Step3 Step4 Ice bath incubation (30-60 mins) Step3->Step4 Step5 Isolate crystals via vacuum filtration Step4->Step5 Step6 Wash with fresh, cold solvent Step5->Step6 Step7 Dry crystals Step6->Step7

Troubleshooting Common Recrystallization Problems

The table below addresses common issues you might encounter.

Problem Possible Cause Suggested Solution
No crystals form Too much solvent; rapid cooling; no nucleation sites. Concentrate the solution by boiling off excess solvent. Scratch the flask interior with a glass rod or add a tiny seed crystal [5].
Oil formation instead of solid Solvent boiling point may be too high or near the compound's melting point. Ensure the solvent's boiling point is below the compound's melting point. Try a different solvent or solvent pair [5].
Low recovery yield Compound is too soluble in the chosen solvent at low temperatures. Re-select a solvent with a steeper solubility-temperature gradient. Ensure the solution is cooled thoroughly, even to 0°C or below [5].
Poor purity of crystals Solution cooled too quickly; impurities incorporated. Cool the solution more slowly. Perform a hot filtration step. Wash the crystals thoroughly with cold solvent after filtration [5].
Alternative and Complementary Techniques
  • Vacuum Distillation: As this compound has a defined boiling point (285.7 °C at 760 mmHg), distillation is a viable option, especially if the compound is a liquid [1]. For heat-sensitive compounds, vacuum distillation is preferred to lower the boiling point.
  • Chromatography: If high purity is critical and recrystallization fails, techniques like flash column chromatography can be effective, though they are less suitable for large-scale purification [5].

Critical Safety and Handling Notes

  • Regulatory Status: Be aware that phenylacetone (P2P), a closely related compound, is a Schedule II controlled substance in the US as a precursor to amphetamines [6]. Ensure all work complies with local regulations.
  • Reactive Intermediate: Note that this compound can be hydrolyzed back to P2P under acidic conditions [4]. Control the environment to prevent unintended reactions.
  • General Safety: Consult the Safety Data Sheet (SDS) for this compound before use. Its hazardous properties are not fully detailed in the search results, so applying general laboratory safety principles is essential [1].

References

phenylacetone oxime stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Phenylacetone Oxime

The table below summarizes the basic chemical information for this compound, which is consistent across multiple chemical databases [1] [2] [3].

Property Value
CAS Number 13213-36-0 [1] [2] [3]
Molecular Formula C₉H₁₁NO [1] [2] [3]
Molecular Weight 149.19 g/mol [1] [3]
Chemical Name 1-Phenylpropan-2-one oxime [1] [2]
Density ~0.99 g/cm³ [3]
Refractive Index ~1.514 [3]

Stability Concerns & Handling Recommendations

Oximes can be susceptible to degradation under various conditions. While direct data is unavailable, insights can be drawn from a study on N-hydroxy-3,4-methylenedioxymethamphetamine (N-OH-MDMA), a structurally similar N-hydroxy compound [4].

Key Instability Factors
  • pH: The primary instability factor is high pH. The study on N-OH-MDMA found it degraded by approximately 85% after just 2 hours in an alkaline solution (pH 10). This suggests this compound may also be highly unstable in basic conditions [4].
  • Oxidation: Oximes and N-hydroxy compounds can be sensitive to oxidative degradation.
Recommended Stabilization Strategies
  • Maintain Acidic pH: Store solutions in a slightly acidic buffer (e.g., pH 4-6) to minimize hydrolytic degradation [4].
  • Use Antioxidants: Add antioxidants like L-ascorbic acid to scavenge reactive oxygen species and prevent oxidative decomposition [4].
  • Choose Solvents Wisely: Avoid using diethyl ether for extractions, as it may contain peroxides that can promote oxidation [4].
  • Control Temperature: Store solutions at 2-8°C to slow down degradation reactions [2].

Experimental Workflow for Stability Assessment

Since published data is limited, you can determine the stability profile of this compound under your specific conditions by conducting a systematic study. The workflow below outlines the key steps.

Start Start: Prepare Stock Solution A1 Factor 1: pH (Prepare buffers across a pH range) Start->A1 A2 Factor 2: Additives (e.g., with/without antioxidant) Start->A2 A3 Factor 3: Temperature (Refrigerated vs. Ambient) Start->A3 B Incubate Solutions Over Time A1->B A2->B A3->B C1 Sampling Point T₁ B->C1 C2 Sampling Point T₂ B->C2 C3 ... B->C3 D Analyze Samples (e.g., HPLC-UV) C1->D C2->D C3->D E Quantify Degradation Calculate % Recovery D->E

Detailed Protocols
  • Solution Preparation

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
    • Aliquot this stock solution into vials containing different buffers covering a range of pH values (e.g., pH 4, 7, and 10).
    • Prepare another set where a strong antioxidant like L-ascorbic acid (0.1-1.0 mg/mL) is added [4].
    • Store these aliquots at different temperatures (e.g., 4°C, 25°C).
  • Analysis Method

    • Instrumentation: Use High-Performance Liquid Chromatography with a UV detector (HPLC-UV). A polymer-coated silica-based C18 column is recommended as it can provide better peak shape for N-hydroxy compounds compared to normal silica columns [4].
    • Monitoring: Analyze the samples at time zero (t₀) and at regular intervals thereafter. Monitor for the disappearance of the this compound peak and the appearance of new peaks indicating degradation products.

Frequently Asked Questions

Q1: What are the likely degradation products of this compound? While not confirmed for this compound, the degradation of the similar compound N-OH-MDMA in alkaline solution produced the corresponding ketone (MDP2P) and other products [4]. For this compound, the parent ketone, phenylacetone (P2P), is a potential degradation product [5].

Q2: My oxime solution has changed color. What does this mean? this compound is described as a yellow to pale yellow liquid [2]. A darkening of this color or a change in hue over time can be a visual indicator of ongoing decomposition and should prompt a fresh analysis to confirm potency.

Q3: I cannot find a stability-indicating method for this compound. What should I do? The HPLC method described above, using a polymer-coated column and potentially low-pH mobile phases, is a good starting point for developing a stability-indicating method. You must validate that the method can separate the parent oxime peak from its degradation products.

References

troubleshooting phenylacetone oxime Beckmann rearrangement

Author: Smolecule Technical Support Team. Date: February 2026

Beckmann Rearrangement Workflow

The diagram below outlines the key stages of the reaction and primary troubleshooting points.

G cluster_0 Troubleshooting Points OximeSynthesis Oxime Synthesis OximeGeometry Confirm Oxime Geometry OximeSynthesis->OximeGeometry RearrangementSetup Rearrangement Reaction Setup OximeGeometry->RearrangementSetup T1 Incorrect Oxime Geometry (Leads to wrong regioisomer) OximeGeometry->T1 Workup Work-up & Product Isolation RearrangementSetup->Workup T2 Poor Leaving Group (Low conversion) RearrangementSetup->T2 T3 Competing Fragmentation (Forms nitrile byproduct) RearrangementSetup->T3 T4 Harsh Work-up Conditions (Product degradation) Workup->T4

Troubleshooting Common Problems

Here are specific issues you might encounter during the phenylacetone oxime rearrangement, with their causes and solutions.

Problem & Symptoms Likely Cause Recommended Solution

| Incorrect Regioisomer Formation Obtaining N-benzylacetamide instead of N-phenylacetamide, or a mixture. | Incorrect oxime geometry. The group anti to the leaving group migrates [1] [2]. The reaction is stereospecific [3]. | Confirm oxime geometry (E/Z) via NMR before rearrangement [4]. Synthesize the correct stereoisomer to direct migration. | | Low Conversion / No Reaction Starting material remains, low yield. | Poor leaving group formation. The hydroxyl group must be activated for departure [1] [5]. | Ensure your acid catalyst (e.g., H₂SO₄, PCl₅, TsCl) is fresh and in sufficient concentration [3] [2]. For PCl₅, use anhydrous conditions. | | Nitrile Byproduct Formation Detection of phenylacetonitrile. | Beckmann Fragmentation. Occurs when the migrating group stabilizes a carbocation (e.g., via quaternary carbon α to oxime) [3] [5]. | Avoid harsh acidic conditions and high temperatures that favor fragmentation [3]. Consider milder catalysts (e.g., cyanuric chloride/ZnCl₂) [3]. | | Product Decomposition Complex mixture, charring. | Overly harsh reaction conditions, especially with strong acids like concentrated H₂SO₄ at high temperatures. | Use milder promoters like tosyl chloride in pyridine [3], or catalytic systems (e.g., ZnCl₂) [6]. Optimize temperature and monitor reaction time. |

Experimental Protocol: Vilsmeier-Haack Assisted Rearrangement

This method provides a specific, alternative procedure to traditional acid catalysts.

  • Reaction Setup: Add phosphorus oxychloride (POCl₃, 10 mmol) dropwise to anhydrous N,N-Dimethylformamide (DMF) (12 mmol) at 0°C under stirring. Stir for 30 minutes to form the Vilsmeier-Haack reagent.
  • Oxime Addition: Add this compound (10 mmol) to the reaction mixture.
  • Reaction Execution: Heat the mixture at reflux (around 80-90°C) for 4-6 hours. Monitor the reaction by TLC.
  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate or dichloromethane.
  • Purification: Purify the crude product using column chromatography to obtain the final amide [7].

Key Technical Notes for Professionals

  • Migratory Aptitude: In cases of unsymmetrical ketoximes with two potential migrating groups (e.g., phenyl vs. alkyl), the phenyl group has a higher migratory aptitude than alkyl chains [1].
  • Catalyst Variety: Many reagents promote this rearrangement. Beyond strong protic acids, effective systems include Lewis acids (AlCl₃, ZnCl₂), cyanuric chloride, and solid acid catalysts like zeolites [3] [6].

References

phenylacetone oxime analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Phenylacetone Oxime

The following table summarizes the core analytical techniques identified for detecting and characterizing this compound.

Analytical Technique Sample Preparation & Derivatization Key Application Context Identified Compounds
GC-MS [1] [2] Liquid-liquid extraction (LLE); no derivatization specified Identification of major oxidation products from methamphetamine decontamination This compound; Benzaldehyde (from ephedrine)
LC-MS (ESI+) [1] [2] Dilution and injection; no derivatization Elucidation of N-oxidation pathway and intermediate products N-oxygenated intermediates of methamphetamine and ephedrine

Detailed Experimental Protocols

Here are the step-by-step methodologies for analyzing this compound based on published research.

Protocol 1: GC-MS Analysis for this compound

This method is suitable for identifying this compound as a stable degradation product in solution.

  • 1. Sample Preparation: The analysis was performed on aqueous solutions of methamphetamine hydrochloride that were treated with an activated hydrogen peroxide-based decontamination solution (Bio-Oxygen Chem Decon) [1] [2].
  • 2. Extraction: After the oxidative reaction, the solution undergoes a liquid-liquid extraction (LLE). The specific organic solvent was not detailed in the abstract, but common choices for such applications include dichloromethane or chloroform [1].
  • 3. Instrumental Analysis:
    • Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
    • Injection: The extracted organic phase is injected into the GC-MS system.
    • Separation: Components are separated on the GC column.
    • Detection: this compound is identified by its characteristic mass spectrum [1] [2].
Protocol 2: LC-MS Analysis for N-Oxygenated Intermediates

This method helps understand the degradation pathway by identifying transient intermediates.

  • 1. Sample Preparation: Aqueous solutions of methamphetamine or ephedrine are treated with the activated peroxide solution. At various time points, aliquots are taken and likely diluted with a compatible solvent (e.g., methanol or the LC mobile phase) to stop the reaction and prepare for analysis [1] [2].
  • 2. Instrumental Analysis:
    • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization in positive mode (ESI+).
    • Separation: Compounds are separated using a reverse-phase HPLC column.
    • Detection: The mass spectrometer identifies N-oxygenated intermediates based on their mass-to-charge ratio, revealing precursors to this compound [1] [2].

Workflow Diagram

The following diagram outlines the logical workflow for developing and selecting an appropriate analytical method based on your research goal.

Start Start: Method Development for this compound Goal Define Research Goal Start->Goal A Identify Stable Degradation Products (e.g., this compound) Goal->A B Elucidate Reaction Pathway and Intermediates Goal->B Method1 Analytical Method: GC-MS A->Method1 Method2 Analytical Method: LC-MS (ESI+) B->Method2 Output1 Output: Identification of This compound Method1->Output1 Output2 Output: Identification of N-oxygenated Intermediates Method2->Output2

Frequently Asked Questions (FAQs)

Q1: Why is this compound significant in forensic analysis? A1: this compound is a distinctive marker for the oxidative degradation of methamphetamine [1] [2]. Detecting it can prove that a peroxide-based decontamination process occurred at a scene, which is valuable for forensic investigations of clandestine drug labs.

Q2: Can I use HPLC-UV for analyzing this compound? A2: The search results do not specify an HPLC-UV method for this compound. While it may be feasible, the cited research relied on mass spectrometry (GC-MS, LC-MS) for definitive identification and characterization. MS detection is superior for confirming the identity of unknown compounds and elucidating structures of intermediates.

Q3: What is the main challenge in analyzing this compound? A3: A key challenge is that this compound is just one product in a multi-step degradation pathway [1] [2]. Effective method development must achieve chromatographic separation from other products like benzaldehyde (from ephedrine) and various N-oxygenated intermediates.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no detection of this compound via GC-MS Instability under GC inlet temperatures; poor extraction efficiency Verify GC inlet temperature and consider a temperature-programmed injection. Experiment with different LLE solvents (e.g., chloroform, ethyl acetate).
Co-elution of peaks in GC or LC Inadequate chromatographic separation Optimize the temperature ramp (GC) or mobile phase gradient (LC). Consider using a different capillary column (e.g., varying polarity) or HPLC column chemistry.
Inconsistent results between runs Uncontrolled reaction or sampling conditions Standardize the oxidation reaction time, temperature, and sampling points. Quench reactions immediately upon sampling.

Key Considerations for Method Development

Available scientific literature primarily covers this compound analysis in the context of methamphetamine decontamination [1] [2]. If your work involves different sample types, you may need to adapt these methods. Key parameters to optimize include:

  • Extraction Efficiency: The liquid-liquid extraction step is critical for GC-MS sample clean-up and sensitivity. Systematically evaluate different solvents.
  • Chromatographic Resolution: The baseline separation of this compound from other components is essential for accurate identification and quantification.
  • MS Parameter Tuning: For both GC-MS and LC-MS, optimizing ionization energy, collision energy, and selecting appropriate monitor ions (SIM) or scan modes will enhance detection specificity and sensitivity.

References

improving phenylacetone oxime detection sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Techniques for Improving Detection Sensitivity

The table below summarizes general techniques that can be leveraged to improve the detection sensitivity for compounds like phenylacetone oxime, based on principles from analytical chemistry and forensic analysis [1] [2].

Technique Principle Potential Application to this compound
Sample Stacking (e.g., FASS) Concentrates analyte in a narrow zone within the capillary before separation [1]. Pre-concentrate the oxime from a larger sample volume to lower the Limit of Detection (LOD).
In-line Extraction (SPE-CE) Integrates solid-phase extraction directly with the capillary, automating pre-concentration and cleanup [1]. Purify and concentrate this compound from complex biological matrices like urine or blood.
Advanced Detectors (e.g., MS) Couples high-efficiency separation with a highly specific and sensitive mass spectrometry detector [1]. Provide definitive identification and sensitive detection based on mass-to-charge ratio.
Multi-point Calibration Uses a series of standards to define the exact relationship between signal and analyte concentration [2]. Account for any non-linearity and provide a more accurate calibration model, especially at low concentrations.

Conceptual Workflow for Sensitivity Optimization

The following diagram illustrates a general, iterative workflow for troubleshooting and improving detection sensitivity in an analytical method. You can use this as a logical framework to guide your experiments.

Start Start: Sensitivity Issue SamplePrep Sample Preparation • Evaluate extraction efficiency • Assess for analyte loss Start->SamplePrep Separation Separation & Analysis • Optimize method parameters • Verify peak shape SamplePrep->Separation Yield improved? Separation->SamplePrep No Detection Detection System • Confirm detector settings • Explore detector compatibility Separation->Detection Peak resolution OK? Detection->SamplePrep No Calibration Calibration & QC • Use multi-point calibration • Include QC standards Detection->Calibration Signal improved? Calibration->Detection No End Method Validated Calibration->End Sensitivity met?

Frequently Asked Questions

Q: Why is my signal for this compound weak or non-existent? A: This can stem from several issues. First, check sample preparation; the extraction efficiency from your matrix (e.g., urine, blood) might be low, or the compound could be degrading during the process [1]. Second, the settings on your detector (e.g., MS parameters) may not be optimized for this specific molecule. Finally, verify that your separation method (e.g., LC or CE conditions) is effectively delivering the analyte to the detector.

Q: My calibration curve is non-linear at low concentrations. How can I fix this? A: Non-linearity often occurs near the method's limits of detection. Avoid using a single-point calibration [2]. Instead, use a multi-point calibration curve with standards that bracket the expected concentration range, including the low end where non-linearity is observed. This provides a more accurate model for quantifying low-level analytes.

Q: What is the most effective single change to lower my detection limit? A: Implementing a sample pre-concentration technique, such as field-amplified sample stacking (FASS) in CE or in-line solid-phase extraction (SPE), typically offers the most significant gain [1]. These techniques directly increase the amount of analyte entering the detection system without altering the core analytical method.

A Path Forward for Your Research

To develop specific protocols, I suggest you:

  • Consult specialized journals: Deepen your literature search in analytical chemistry journals focusing on capillary electrophoresis and chromatography.
  • Investigate related compounds: Study methods developed for detecting similar small, organic molecules or oxime derivatives, as the chemistry can often be analogous.
  • Emphasize calibration practices: Rigorously apply multi-point calibration and quality control measures as a fundamental practice to ensure the accuracy of your sensitivity measurements [2].

References

phenylacetone oxime reaction optimization

Author: Smolecule Technical Support Team. Date: February 2026

P2P Synthesis Methodologies

The table below summarizes two foundational synthesis routes for Phenyl-2-Propanone (P2P), which is a key precursor to phenylacetone oxime [1].

Method Key Reactants Key Conditions Reported Yield Key Characteristics & Notes

| From Benzyl Cyanide | Benzyl cyanide, ethyl acetate, sodium ethoxide | Reaction on steam bath (2 hrs), then stand overnight; hydrolysis with concentrated H₂SO₄ [1]. | 77-86% (from hydrolyzed nitrile) [1] | - Multi-step procedure.

  • Requires careful temperature control during hydrolysis to avoid charring [1]. | | From Phenylacetic Acid (with NaOAc) | Phenylacetic acid, acetic anhydride, sodium acetate | Reflux at 145-150°C for 20 hours; molar ratio of Acetic Anhydride to Phenylacetic Acid is critical (e.g., 6:1) [1]. | ~51% (with 6:1 ratio, 20h reflux) [1] | - High acetic anhydride ratio minimizes self-condensation to dibenzyl ketone.
  • Yield is sensitive to reaction time and reactant ratios [1]. |

Frequently Asked Questions & Troubleshooting

  • Q: How can I optimize the yield of P2P from phenylacetic acid?

    • A: The key is ensuring a large molar excess of acetic anhydride. A ratio of 6:1 (acetic anhydride to phenylacetic acid) is a known effective condition. Using a catalyst like anhydrous copper sulfate, alongside extended reflux times (e.g., 20 hours), can also significantly boost yields [1].
  • Q: How do I handle and work up the reaction mixture after P2P synthesis?

    • A: A common workflow involves these steps [1]:
      • Distillation to remove excess solvent and acetic acid.
      • Dilution with water.
      • Extraction using an organic solvent like dichloromethane or chloroform.
      • Washing the organic layers with a cold, diluted sodium hydroxide solution to ensure the hydrolysis of any enol esters and remove residual acids.
      • Drying the organic layer with a drying agent (e.g., anhydrous sodium sulfate).
      • Purification via vacuum distillation.

Experimental Workflow Diagram

The following diagram illustrates the general decision-making and experimental pathway for the synthesis and troubleshooting of P2P, based on the methods described.

G Start Start: P2P Synthesis Plan MethodChoice Select Synthesis Method? Start->MethodChoice RouteA Benzyl Cyanide Route MethodChoice->RouteA  Prefered RouteB Phenylacetic Acid Route MethodChoice->RouteB  Alternative CondenseA Form Sodium Salt (Steam bath, then stand) RouteA->CondenseA CondenseB Reflux with Acetic Anhydride (145-150°C, ~20h) RouteB->CondenseB Hydrolyze Acidic Hydrolysis (Temp control critical) CondenseA->Hydrolyze Workup Distill, Dilute, Extract CondenseB->Workup Hydrolyze->Workup CheckYield Yield Acceptable? Workup->CheckYield Problem1 Low Yield CheckYield->Problem1 No Problem2 Impurity Formation CheckYield->Problem2 No Final Obtain Pure P2P CheckYield->Final Yes TS1 T/S: Verify reactant purity & anhydrous conditions Problem1->TS1 TS2 T/S: Increase Acetic Anhydride ratio & reaction time Problem2->TS2 TS1->CondenseB TS2->CondenseB

References

phenylacetone oxime vs phenylacetone properties

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Basic Properties

The table below summarizes the fundamental chemical and regulatory characteristics of Phenylacetone and Phenylacetone Oxime for a clear side-by-side overview.

Property Phenylacetone This compound
Chemical Names Phenyl-2-propanone, P2P, Benzyl methyl ketone [1] 1-Phenyl-2-propanone oxime [2]
CAS Number 103-79-7 (from Wikipedia [1]) 13213-36-0 [2]
Molecular Formula C9H10O [1] C9H11NO [2]
Molecular Weight 134.18 g/mol [1] 149.2 g/mol [2]
Physical Appearance Colorless oil [1] Yellow to pale yellow liquid [2]
Primary Significance Precursor for amphetamine and methamphetamine synthesis [1]; metabolite of amphetamines [1] Identified as a major oxidation product from methamphetamine decontamination [3]; a metabolite in the biodegradation of amphetamine [4]
Regulatory Status Schedule II controlled substance in the US (as a drug precursor) [1] Information not readily available in search results

Key Experimental Context and Methodology

A prominent experimental context that distinguishes the two compounds involves the oxidative decontamination of methamphetamine, where this compound is identified as a major product.

Experimental Workflow: Oxidative Decontamination of Methamphetamine

The following diagram illustrates the experimental workflow and the relationship between the compounds in this specific context:

Start Start: Contaminated Sample (Methamphetamine) Treatment Treatment with Activated H₂O₂ (e.g., Bio-Oxygen Chem Decon) Start->Treatment P2P_Oxime Major Product Identified: This compound Treatment->P2P_Oxime Analysis Analysis via GC-MS and LC-MS P2P_Oxime->Analysis Pathway Elucidation of N-oxidation Pathway Analysis->Pathway

Detailed Experimental Protocol

The methodology is based on a study investigating the decontamination of methamphetamine and ephedrine using a hydrogen peroxide-based product [3].

  • Reagents: Methamphetamine hydrochloride, a commercially available H2O2-based decontamination product (e.g., Bio-Oxygen Chem Decon).
  • Procedure:
    • The reaction is carried out by treating methamphetamine with the activated hydrogen peroxide solution.
    • The mixture is typically stirred or mixed for a defined period, with the reaction progression monitored over time.
    • The degradation follows pseudo-first-order kinetics, with a reported rate constant of ((1.9 \pm 0.4) \times 10^{-2} \text{min}^{-1}) for methamphetamine [3].
  • Analysis & Identification:
    • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify the major volatile product, which was confirmed to be This compound [3].
    • Liquid Chromatography-Mass Spectrometry (LC-MS): Employed to detect and identify various N-oxygenated intermediates formed during the reaction, helping to elucidate the full N-oxidation decomposition pathway [3].

Interpretation and Research Implications

  • Metabolic and Environmental Pathways: The formation of this compound in the experiment above is reminiscent of a known metabolic pathway. In the human liver, the enzyme Flavin-containing monooxygenase 3 (FMO3) metabolizes amphetamines into phenylacetone, which is further processed [1]. The oxidative decontamination process appears to mirror this biological N-oxidation [3].
  • Data Gaps and Research Needs: The search results reveal a lack of direct, side-by-side experimental comparisons of properties like toxicity, stability, and synthetic utility. For a comprehensive guide, further empirical research would be needed to fill these gaps, particularly concerning the physical-chemical properties and handling requirements of this compound.

References

validating phenylacetone oxime analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification of Phenylacetone Oxime

The table below summarizes the basic identifying information found for this compound, which is consistent across sources.

Property Details
Common Name This compound [1] [2]
Chemical Name 1-Phenyl-2-propanone oxime [2]
CAS Number 13213-36-0 [1] [2]
Molecular Formula C₉H₁₁NO [1] [2]
Molecular Weight 149.2 g/mol [2]
Appearance Yellow to Pale Yellow Color Liquid [2]

Framework for Method Development and Validation

Since specific methods for this compound are not available, here is a general framework and techniques based on established analytical practices that your team can apply [3].

Common Analytical Techniques

For developing your own methods, consider these techniques commonly used for organic compound analysis:

  • Chromatography: Reversed-Phase HPLC is a standard technique for quantitative analysis and impurity profiling [3]. Chiral HPLC would be essential if characterizing enantiomers, using columns with polysaccharide-based stationary phases [4].
  • Spectroscopy: UV-Vis Spectroscopy can be used for quantification, leveraging the compound's absorption of ultraviolet or visible light [5].
  • Hyphenated Techniques: Coupling separation techniques like GC or HPLC with Mass Spectrometry (MS) provides high sensitivity and confirmation of identity [6].
  • Capillary Electrophoresis (CE): A miniaturized separation technique offering high efficiency and low solvent consumption, valuable for forensic and chiral analysis [6].
Core Validation Parameters

The following workflow outlines the key parameters required to demonstrate that an analytical method is suitable for its intended use [3].

Start Start: Analytical Method Validation P1 Specificity Start->P1 P2 Accuracy P1->P2 L1 Ability to measure target analyte clearly in mixture P1->L1 P3 Precision P2->P3 L2 Closeness of results to true value P2->L2 P4 Linearity & Range P3->P4 L3 Repeatability and intermediate precision P3->L3 P5 Detection & Quantitation Limits P4->P5 L4 Direct relationship and valid concentration range for results P4->L4 P6 Robustness P5->P6 L5 LOD: Lowest detectable level LOQ: Lowest quantifiable level P5->L5 L6 Method reliability with small, deliberate parameter changes P6->L6

Suggested Path Forward

To obtain the specific information you need:

  • Consult Specialized Databases: Search in scientific journals (ACS, RSC, Springer) and patent literature using the CAS Number (13213-36-0) as a keyword.
  • Contact Suppliers: Reach out to chemical suppliers like GLP Pharma Standards directly to inquire if they provide analytical data or methods with their products [2].

References

phenylacetone oxime metabolic pathway comparison across species

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway of Phenylacetone Oxime

The metabolic conversion of this compound has been studied in rat liver microsomes. The key findings from these studies are summarized in the table below.

Aspect Details
Primary Reaction Conversion from N-hydroxyamphetamine (NOHA) [1].
Key Cofactor NADPH and oxygen-dependent [1].
Enzyme System Rat liver microsomes; evidence suggests it is not a cytochrome P-450 mediated monooxygenase reaction [1].
Experimental Evidence Reaction was not inhibited by carbon monoxide, SKF-525A, or DPEA. No increase in rate with microsomes from phenobarbital-pretreated animals [1].

Further research indicates that this compound itself is not a substrate for complex formation with cytochrome P-450 in rat liver microsomes, even when using a hydrogen peroxide-based peroxygenase system instead of the NADPH/O2 monooxygenase pathway [2].

Experimental Protocol for Key Findings

For researchers seeking to replicate or understand the foundational studies, here is a summary of the core experimental methodology used to investigate this pathway.

  • Title: Conversion of N-hydroxyamphetamine to this compound by rat liver microsomes [1].
  • Source of Enzyme: Liver microsomes isolated from rats [1].
  • Reaction Conditions: Incubations contained the substrate (N-hydroxyamphetamine) and the microsomal fraction [1].
  • Cofactor Requirement: The reaction required the addition of NADPH and oxygen to proceed [1].
  • Inhibition/Mechanism Studies: To probe the reaction mechanism, the following were added to separate incubation mixtures, with none showing a significant inhibitory effect:
    • Superoxide dismutase (SOD)
    • Catalase (CAT)
    • Sodium azide
    • Mannitol
    • A 2:1 ratio of CO/O₂
    • SKF-525A or DPEA (in micromolar concentrations) [1].

Pathway Workflow Diagram

The following diagram illustrates the metabolic pathway and key experimental findings for this compound in a rat model.

Amphetamine Amphetamine NOHA N-Hydroxyamphetamine (NOHA) Amphetamine->NOHA PAOx This compound (PAOx) NOHA->PAOx Metabolic Conversion Conclusion Reaction is not mediated by Cytochrome P-450 NOHA->Conclusion Experimental Evidence Microsomes Rat Liver Microsomes Microsomes->PAOx Microsomes->Conclusion Experimental Evidence Cofactor NADPH + O₂ Cofactor->PAOx Cofactor->Conclusion Experimental Evidence

Research Gaps and Future Directions

The available data is limited for creating a robust species comparison. Here are the significant gaps and suggested directions for further investigation:

  • Lack of Human Data: The identified studies were conducted in rat models [1] [2]. It is unclear if the same pathway or enzyme system is relevant in humans, which is critical for drug development.
  • Limited Modern Research: The key experimental studies are from 1982 and 1990 [1] [2]. The field may have advanced with the discovery of new enzyme systems, which are not reflected in these sources.
  • Unknown Cross-Species Consistency: Without data from other species like non-human primates, the applicability of the rat model for predicting human metabolism is unknown. One general study noted that intestinal first-pass metabolism can be significantly higher in cynomolgus monkeys than in humans, highlighting the potential for major species differences [3].

To address these gaps, you could:

  • Utilize Modern Databases: Search specialized resources like the BRENDA Enzyme Database or PubChem for more recent annotations on metabolic enzymes.
  • Explore In Silico Methods: Consider computational screening and homology modeling, as demonstrated in one of the search results for a different enzyme (UGT2B10), to generate hypotheses about potential metabolic pathways [4].
  • Investigate Broad Enzyme Families: Look into the role of other enzyme systems, such as UDP-glucuronosyltransferases (UGTs), which are important in Phase II metabolism for many xenobiotics [5] [6].

References

phenylacetone oxime chiral separation comparison single vs dual cyclodextrin

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison: Single vs. Dual Cyclodextrin Systems

The table below summarizes key differences and performance metrics based on studies of various pharmaceuticals [1] [2].

Feature Single Cyclodextrin System Dual Cyclodextrin System
Typical Composition Single type of neutral or charged CD [1]. Combination of neutral CD + anionic CD; other combinations (cationic+neutral, two neutral) are possible [1].
Mechanism Chiral recognition primarily via inclusion complexation and secondary interactions [1]. Synergistic action; one CD provides enantioselectivity, the other drives differential migration [1] [2].
Separation Efficiency Can be insufficient for some analytes, leading to co-elution or baseline resolution failure [1] [2]. Often provides dramatically enhanced enantioseparation selectivity; can resolve analytes problematic for single systems [1].
Application Scope Suitable for many chiral separations [1]. Effective for simultaneous chiral separation of multiple racemates; useful for complex pharmaceutical mixtures [2].
Method Development Relatively straightforward [1]. More complex, requires optimization of type, concentration, and ratio of two CDs [1].
Key Advantage Simplicity and speed [1]. Superior resolving power for challenging separations [1].
Key Limitation Limited flexibility and may fail for complex or multiple analytes [1]. Risk of peak broadening; increased method development time [1].

A study on H1-antihistamines demonstrated that a dual CD system achieved baseline chiral separation of four racemates in under 8 minutes, a scenario where single CD systems showed co-elution or insufficient resolution [2].

Experimental Protocols for Dual CD Systems

While a specific method for phenylacetone oxime is unavailable, you can adapt these general protocols and a real-world example.

General Workflow for Dual CD Method Development

The following diagram outlines the key steps in developing and optimizing a dual CD separation method.

Start Start Method Development A Initial Screening of CDs Start->A B Evaluate Single CD Performance A->B C Identify Need for Dual System B->C D Combine CDs (e.g., Neutral + Anionic) C->D E Optimize Concentrations & Ratio D->E F Fine-tune BGE pH and Additives E->F G Validate Method F->G End Final Method G->End

Key steps involve:

  • Screening: Test various native and derivatized CDs (neutral, anionic, cationic) individually to assess their interaction with your analyte [2].
  • Dual System Assembly: If a single CD is insufficient, combine a CD that showed some enantioselectivity (often a neutral one) with a charged CD (often anionic) that can modify analyte mobility [1] [2].
  • System Optimization: Use experimental designs to find the optimal concentrations and ratio of the two CDs, as this is critical for success [1] [3]. Simultaneously, optimize the background electrolyte (BGE) pH, buffer concentration, and applied voltage [2].
Example Protocol: Simultaneous Separation of H1-Antihistamines

This validated protocol [2] can serve as a reference for developing your own method:

  • Background Electrolyte (BGE): 25 mM phosphate buffer, pH 7.0.
  • Dual CD System: 15 mM sulfobutylether-β-CD (SBE-β-CD, anionic) and 10 mM native β-CD (neutral).
  • Capillary: Fused silica, with dimensions and effective length as per standard instrument configuration.
  • Voltage: +25 kV.
  • Temperature: 20 °C.
  • Detection: UV detection at appropriate wavelength for the analytes.

Key Considerations for Your Research

  • Analyte Properties: The acid-base character (pKa) of your analyte, this compound, will dictate the optimal BGE pH, which in turn affects the charge of the analyte and the CDs, influencing complexation and electroosmotic flow [1].
  • CD Selection: The most common and successful dual system combines a neutral CD for chiral recognition with an anionic CD (like SBE-β-CD or CM-β-CD) to provide electrophoretic mobility contrast [1] [2]. Cationic CDs can be used when separating anionic analytes [1].
  • Mechanism Insight: The enhanced separation in dual systems arises from the differential complexation constants ((K_{c1}) and (K_{c2})) and mobilities ((\mu_{c1}) and (\mu_{c2})) of the analyte with each CD, as described in the mathematical model for apparent electrophoretic mobility [1].

References

phenylacetone oxime stability comparison with other metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Phenylacetone Oxime at a Glance

The table below summarizes the key information about this compound found in the search results.

Property Description
Chemical Relationship A metabolite of amphetamine and methamphetamine [1] [2]. Also a degradation product from the oxidative decontamination of methamphetamine [2].
Formation Pathway Formed from the oxidation of N-hydroxyamphetamine (NOHA) [3]. This reaction is catalyzed by flavin-containing monooxygenase (FMO) enzymes in living systems [1] and can be mimicked by hydrogen peroxide-based cleaning products in the environment [2].
Stability Data Specific quantitative data on its stability under various conditions (e.g., pH, temperature, storage) is not available in the search results.

Experimental Insights and Pathways

While direct stability comparisons are absent, the search results provide insights from experimental studies on how this compound is formed.

  • Formation in Biological Systems: An in vitro study using rat liver microsomes demonstrated the conversion of N-hydroxyamphetamine to this compound. This reaction was found to be dependent on NADPH and oxygen, and evidence suggested it was not mediated by the cytochrome P-450 enzyme system [3].
  • Formation during Chemical Decontamination: Research into cleaning methamphetamine contamination shows that this compound is a "distinctive product" formed when methamphetamine is oxidized with activated hydrogen peroxide [2]. This degradation pathway involves N-oxygenated intermediates and is reminiscent of the FMO-mediated pathway seen in biological systems [2].

To better understand its role, the following diagram illustrates the metabolic and chemical pathways involving this compound.

Amphetamine Amphetamine MicrosomalOxidation Microsomal Oxidation (NADPH, O₂ dependent) Amphetamine->MicrosomalOxidation FMO3 FMO3 Enzyme Amphetamine->FMO3 Methamphetamine Methamphetamine Methamphetamine->FMO3 H2O2 H₂O₂ Oxidation Methamphetamine->H2O2 NOHA N-Hydroxyamphetamine (NOHA) NOHA->MicrosomalOxidation PAOx This compound (PAOx) P2P Phenylacetone (P2P) PAOx->P2P Potential Pathway MicrosomalOxidation->NOHA MicrosomalOxidation->PAOx FMO3->P2P FMO3->P2P H2O2->PAOx

References

phenylacetone oxime detection comparison GC-MS vs LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison at a Glance

The table below summarizes the key findings from the available research for the detection of phenylacetone oxime.

Feature GC-MS LC-MS
Reported Use for this compound Yes, explicitly identified as a major product [1] [2] No direct application found in current search results
Supporting Experimental Data Pseudo-first order degradation kinetic constant: (1.9 ± 0.4) × 10⁻² min⁻¹ [1] [2] Not available
Key Identified Products This compound (from methamphetamine); Benzaldehyde (from ephedrine) [1] [2] N-oxygenated intermediates (from methamphetamine and ephedrine) [1] [2]
Qualitative Strength Provides characteristic mass spectra for compound identification [3] Provides molecular weight and fragmentation data for structural elucidation [4] [5]

Detailed Experimental Protocol for GC-MS Analysis

The following workflow and details are based on the 2023 study that successfully identified this compound using GC-MS [1] [2].

Sample Sample Oxidative Decontamination Oxidative Decontamination Sample->Oxidative Decontamination Analytical Preparation Analytical Preparation Oxidative Decontamination->Analytical Preparation GC-MS Analysis GC-MS Analysis Analytical Preparation->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Identify this compound Identify this compound Data Analysis->Identify this compound Determine Reaction Kinetics Determine Reaction Kinetics Data Analysis->Determine Reaction Kinetics

  • Sample Preparation: The study used methamphetamine or ephedrine hydrochloride subjected to oxidative decontamination with a commercially available activated hydrogen peroxide product (Bio-Oxygen Chem Decon) [1] [2].
  • Oxidative Treatment: The decontamination reaction was carried out in a controlled manner, allowing for the sampling of the reaction mixture over time to study its kinetics [1] [2].
  • GC-MS Analysis:
    • Separation: The reacted samples were introduced into the GC-MS system. The gas chromatograph separates the volatile components of the mixture based on their affinity for the stationary phase versus the mobile gas phase.
    • Detection & Identification: The mass spectrometer then generates a fragmentation pattern for each separated component. This compound was identified by comparing its mass spectrum and retention time to reference standards or spectral libraries [1] [2].
  • Data Processing: The peak area for methamphetamine was monitored over time to determine the pseudo-first-order degradation kinetic constant of (1.9 ± 0.4) × 10⁻² min⁻¹. The identification of this compound was based on its characteristic mass spectrum [1] [2].

Analytical Techniques Comparison

The same 2023 study that used GC-MS also employed LC-MS, but for a different purpose, which highlights the complementary strengths of each technique.

  • Why GC-MS was Suitable: this compound is a stable, neutral molecule that is volatile enough to be analyzed by gas chromatography. GC-MS is ideal for separating and identifying such compounds, providing a clear and characteristic mass spectrum for confident identification [1] [2] [3].
  • How LC-MS was Used: In the study, LC-MS was utilized to identify N-oxygenated intermediates that formed during the initial stages of the degradation pathway. These polar, often thermally labile compounds are well-suited for LC-MS, which can separate and detect them without the need for volatility. The study used this data to propose a degradation pathway reminiscent of enzymatic N-oxidation [1] [2].
  • General Technique Comparison:
    • LC-MS/MS is superior for complex mixtures, trace analysis, and polar or thermally unstable compounds. It provides high specificity and sensitivity by monitoring specific parent-to-fragment ion transitions [5].
    • GC-MS is highly effective for volatile and semi-volatile compounds, offering robust and reproducible mass spectra for compound identification [3].

Conclusions and Recommendations

For the specific task of detecting and identifying this compound, GC-MS is the currently verified and recommended method. LC-MS has proven valuable for understanding the broader reaction pathway by identifying different, more polar intermediates.

For your own method development:

  • For definitive identification of this compound, start with GC-MS, especially if it is a known target compound.
  • If you are studying the entire degradation pathway of methamphetamine and need to uncover non-volatile or polar transformation products, LC-MS/MS would be an essential complementary technique.

References

×

XLogP3

1.7

Other CAS

13213-36-0

Dates

Last modified: 04-14-2024

Explore Compound Types